N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine
Description
Properties
IUPAC Name |
N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-5-12-9-3-4-10-11(8-9)14-7-6-13-10/h3-4,8,12H,2,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRZUASTJSMFKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine
The following technical guide is structured as a high-level monograph for medicinal chemists and process development scientists. It synthesizes the specific chemical identity of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine with the broader context of benzodioxane "privileged scaffolds" in drug discovery.
CAS: 1019541-67-3 Role: Pharmacophore Building Block / GPCR Ligand Intermediate[1]
Executive Summary & Structural Significance
N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine (hereafter NP-BDA ) is a secondary amine intermediate derived from the 1,4-benzodioxane scaffold.[1] In medicinal chemistry, the 1,4-benzodioxane moiety is recognized as a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors, particularly within the G-Protein Coupled Receptor (GPCR) superfamily (e.g.,
NP-BDA serves as a critical nucleophile in the synthesis of complex pharmaceutical candidates.[1] Its N-propyl substitution pattern modulates lipophilicity (LogP) and steric bulk, often enhancing blood-brain barrier (BBB) permeability compared to the parent primary amine.[1]
Chemical Identity Table
| Property | Specification |
| IUPAC Name | N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine |
| Common Name | 6-(Propylamino)-1,4-benzodioxane |
| CAS Number | 1019541-67-3 |
| Molecular Formula | C |
| Molecular Weight | 193.24 g/mol |
| Core Scaffold | 1,4-Benzodioxane (Dihydro-1,4-benzodioxin) |
| Functional Group | Secondary Aryl Amine |
| Predicted pKa | ~5.0 - 5.5 (Aniline nitrogen), ~9.5 (Conjugate acid) |
Synthetic Methodologies
For high-purity applications (drug discovery libraries), Reductive Amination is the superior protocol over direct alkylation.[1] Direct alkylation with propyl halides often leads to over-alkylation (formation of tertiary amines and quaternary ammonium salts), requiring tedious chromatographic separation.
Protocol A: Reductive Amination (Preferred)
Rationale: This method ensures mono-alkylation selectivity.[1]
Reagents:
-
Substrate: 1,4-Benzodioxan-6-amine (CAS 22013-33-8)[1][2][3][4]
-
Carbonyl Source: Propionaldehyde (Propanal)[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB) or NaBH
CN[1] -
Solvent: 1,2-Dichloroethane (DCE) or Methanol[1]
Step-by-Step Workflow:
-
Imine Formation: Charge a reaction vessel with 1,4-benzodioxan-6-amine (1.0 eq) and DCE (10 mL/g). Add Propionaldehyde (1.1 eq).[1]
-
Activation: Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir at room temperature for 30–60 minutes.
-
Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise to control exotherm.
-
Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) or LC-MS.[1][5]
-
Quench: Quench with saturated aqueous NaHCO
. -
Workup: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over MgSO
, and concentrate. -
Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol B: Direct Alkylation (Legacy/Scale-up Alternative)
Rationale: Used only when reductive agents are incompatible with other functional groups, though yield of the secondary amine is typically lower.[1]
Reagents:
Critical Control Point: Use a stoichiometric deficit of the alkyl halide (0.8 eq) or a large excess of the amine to favor mono-alkylation, then recycle the unreacted starting material.[1]
Visualization: Synthesis & Logic
The following diagram illustrates the decision logic between synthetic routes and the downstream utility of NP-BDA in generating bioactive libraries.
Figure 1: Synthetic pathways and downstream derivatization logic for NP-BDA.
Applications in Drug Discovery
NP-BDA is not merely an end-product; it is a strategic intermediate.[1] The N-propyl group provides a specific hydrophobic handle that often occupies the "auxiliary binding pocket" in GPCRs.[1]
-Adrenoceptor Antagonists
The benzodioxane ring mimics the catechol moiety of endogenous catecholamines (epinephrine/norepinephrine) but lacks the metabolic instability of the catechol hydroxyls.[1]
-
Mechanism: The benzodioxane oxygen atoms act as hydrogen bond acceptors, interacting with serine residues in the receptor binding pocket (e.g., Ser
in -AR).[1] -
N-Propyl Function: The propyl tail extends into the hydrophobic accessory pocket, improving affinity and selectivity over
subtypes.[1]
Enzyme Inhibition (Alzheimer's & Diabetes)
Recent studies have utilized N-substituted benzodioxan-6-amines to synthesize sulfonamide derivatives.[1]
-
Target: Acetylcholinesterase (AChE) and
-Glucosidase.[1][8] -
Data: Derivatives where the amine nitrogen is substituted with alkyl groups (like propyl or butyl) and sulfonated have shown IC
values in the micromolar range (26–80ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> M) for AChE inhibition [1].
Serotonergic Ligands (5-HT)
The 1,4-benzodioxane motif is structurally analogous to the indole ring of serotonin.[1] N-alkylation creates ligands for 5-HT
Safety & Handling Protocols
As a secondary aryl amine, NP-BDA requires strict handling precautions to prevent exposure and degradation.[1]
| Hazard Class | Protocol |
| Oxidation Sensitivity | Aryl amines oxidize in air to form colored impurities (iminoquinones).[1] Store under Argon/Nitrogen at -20°C. |
| Skin Absorption | Lipophilic amines penetrate skin easily.[1] Double-gloving (Nitrile) is mandatory. |
| Toxicity | Treat as a potential mutagen/irritant.[1] Use a fume hood for all weighing and transfer operations.[1] |
| Spill Cleanup | Absorb with sand/vermiculite.[1] Neutralize surfaces with dilute acetic acid followed by water.[1] |
References
-
Abbasi, M. A., et al. (2019). "Synthesis of some new N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides as possible therapeutic agents for Alzheimer's disease and Type-2 Diabetes." Pakistan Journal of Pharmaceutical Sciences, 32(1), 61-68.[1][6]
-
Chapleo, C. B., et al. (1983). "Heteroaromatic analogues of the alpha 2-adrenoreceptor partial agonist clonidine."[1] Journal of Medicinal Chemistry, 26(6), 823–831. (Foundational chemistry of benzodioxane amines).
-
Idris, N., et al. (2022).[9][4][10] "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs." International Journal of Organic Chemistry, 12, 143-160.[1][9][10]
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- 1. chembopharma.wordpress.com [chembopharma.wordpress.com]
- 2. 1,4-ベンゾジオキサン-6-アミン ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1,4-Benzodioxan-6-amine | CAS 22013-33-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 1,4-Benzodioxan-6-amine CAS#: 22013-33-8 [m.chemicalbook.com]
- 5. 1234180-60-9|4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-methyl-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]
- 6. Synthesis of some new N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides as possible therapeutic agents for Alzheimer's disease and Type-2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scientificlabs.ie [scientificlabs.ie]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
chemical structure and properties of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine
An In-depth Technical Guide on N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine: Structure, Properties, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine is a derivative of the versatile 2,3-dihydro-1,4-benzodioxin-6-amine scaffold, a moiety of significant interest in medicinal chemistry. The parent benzodioxane structure is found in a variety of synthetic and natural compounds and is associated with a broad range of biological activities.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic methodologies for N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine. By synthesizing information from related compounds and established chemical principles, this document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction: The 2,3-Dihydro-1,4-Benzodioxin Moiety
The 2,3-dihydro-1,4-benzodioxin ring system is a privileged scaffold in medicinal chemistry, recognized for its presence in compounds with diverse pharmacological activities.[1] These activities include but are not limited to anti-inflammatory, antihypertensive, and antipsychotic properties.[1][2][3] The fusion of a dioxane ring to a benzene ring creates a rigid structure that can effectively interact with various biological targets. The 6-amino substituted derivatives, in particular, serve as crucial intermediates for the synthesis of a wide array of more complex molecules with potential therapeutic applications.[4][5][6] The addition of an N-propyl group to the 6-amino position is anticipated to modulate the parent molecule's lipophilicity, basicity, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties.
Chemical Structure and Nomenclature
The chemical structure of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine combines the 2,3-dihydro-1,4-benzodioxin core with an N-propylamino substituent at the 6th position of the aromatic ring.
-
IUPAC Name: N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine
-
Molecular Formula: C₁₁H₁₅NO₂
-
Canonical SMILES: CCCNCC1=CC2=C(C=C1)OCCO2
The structure features a bicyclic system where a benzene ring is fused to a 1,4-dioxane ring. The propyl group is attached to the nitrogen atom of the amine group.
Diagram: Chemical Structure of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Synthesis and pharmacological activity of some 2,3-dihydro-1,4-benzodioxin and 1,3-benzodioxol derivatives, as cyclic analogs of isoxsuprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Substituted (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives as D(2) antagonists/5-HT(1A) partial agonists with potential as atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of some new N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides as possible therapeutic agents for Alzheimer's disease and Type-2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
molecular weight and formula of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine
Physicochemical Profiling, Synthesis, and Handling Protocols[1]
Physicochemical Identity & Core Metrics
N-Propyl-2,3-dihydro-1,4-benzodioxin-6-amine is a secondary aniline derivative featuring a 1,4-benzodioxan core. This scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a pharmacophore for adrenergic (
Molecular Specifications
| Property | Value | Technical Note |
| IUPAC Name | N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine | Often referred to as N-propyl-6-aminobenzodioxane |
| CAS Registry | Not widely listed; Analogous to 21404-80-8 | Treat as custom synthesis target or specialty standard |
| Molecular Formula | Confirmed via stoichiometry of mono-alkylation | |
| Molecular Weight | 193.24 g/mol | Monoisotopic Mass: 193.1103 |
| Predicted LogP | 2.3 ± 0.4 | Moderate lipophilicity; likely BBB permeable |
| pKa (Conjugate Acid) | ~5.4 - 5.8 | Weak base (typical of N-alkyl anilines); exists as neutral species at physiological pH |
| Physical State | Viscous Oil (Free Base) | Recommendation: Isolate as HCl or Oxalate salt for stability |
Synthetic Architecture & Methodology
The synthesis of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine requires precise control to prevent over-alkylation (formation of the tertiary amine). The Reductive Amination pathway is the superior method compared to direct alkylation, offering higher selectivity and cleaner workup.[1]
Strategic Synthesis Flowchart (DOT Visualization)
Figure 1: Selective Reductive Amination Pathway. The use of Sodium Triacetoxyborohydride (STAB) minimizes over-alkylation compared to Cyanoborohydride.
Validated Protocol: Reductive Amination
Objective: Mono-alkylation of 1,4-benzodioxan-6-amine with propionaldehyde.
Reagents:
-
Propionaldehyde (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (AcOH) (1.0 eq)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Imine Formation (In-Situ):
-
Dissolve 1,4-benzodioxan-6-amine in anhydrous DCM (0.1 M concentration) under an inert atmosphere (
or Ar). -
Add Propionaldehyde (1.1 eq) and Acetic Acid (1.0 eq).
-
Self-Validating Check: Stir for 30–60 minutes. Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the primary amine spot indicates imine formation.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (STAB) portion-wise over 10 minutes. Note: STAB is preferred over
as it selectively reduces the imine without reducing the aldehyde, preventing side reactions. -
Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous
(pH ~8–9). -
Extract with DCM (3x). Wash combined organics with brine.
-
Dry over
and concentrate in vacuo.
-
-
Purification:
-
Flash Column Chromatography: Silica gel.
-
Eluent: Gradient of Hexane
10% EtOAc/Hexane. -
Target Rf: The secondary amine (product) will elute after the tertiary amine impurity (if any) and before the starting material.
-
Analytical Characterization (QC Standards)
To certify the identity of the synthesized compound, the following spectroscopic signatures must be verified.
Nuclear Magnetic Resonance (NMR) Prediction
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 6.25 - 6.35 | Multiplet | 3H | Aromatic protons (Benzene ring) | |
| 4.15 - 4.25 | Singlet (Broad) | 4H | Ethylenedioxy bridge ( | |
| 3.40 | Broad Singlet | 1H | ||
| 3.05 | Triplet | 2H | ||
| 1.60 | Multiplet | 2H | ||
| 0.95 | Triplet | 3H |
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive Mode (
) -
Parent Ion
: 194.25 m/z -
Fragmentation Pattern: Expect loss of propyl group (
) or cleavage of the dioxan ring under high collision energy.
Handling, Stability & Safety
Storage Protocol
-
Free Base: The free amine is prone to oxidation (browning) upon exposure to air. Store under Argon at -20°C.
-
Salt Formation (Recommended): Convert to the Hydrochloride salt for long-term storage.
-
Protocol: Dissolve free base in diethyl ether. Add 2M HCl in ether dropwise. Filter the white precipitate.
-
Stability: The HCl salt is stable at room temperature if desiccated.
-
Biological Context (Safety)
-
Hazard: As a benzodioxan aniline, assume potential biological activity on CNS targets (adrenergic/serotonergic). Handle with potent compound precautions (gloved box or fume hood).
-
Toxicity: No specific toxicology data exists. Treat as "Harmful if swallowed/inhaled" (H302/H332).
References
-
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. 61(11), 3849-3862. [Link]
-
American Elements . Benzodioxin Derivatives and Custom Synthesis. Retrieved from [Link]
-
PubChem . Compound Summary: 1,4-Benzodioxan-6-amine (Parent Scaffold). [Link]
Sources
N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine SMILES and InChIKey identifiers
An In-depth Technical Guide to the Chemical Identifiers of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine
For researchers and scientists in the field of drug development, the precise identification of chemical compounds is of paramount importance. This guide provides a detailed analysis of the chemical identifiers for N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine, a derivative of the foundational structure 2,3-dihydro-1,4-benzodioxin-6-amine. We will explore the derivation of its SMILES and InChIKey identifiers, underscoring the logic that underpins these crucial tools in chemical informatics.
Understanding the Core Structure: 2,3-Dihydro-1,4-benzodioxin-6-amine
Before delving into the specifics of the N-propyl derivative, it is essential to understand the parent compound, 2,3-dihydro-1,4-benzodioxin-6-amine. This compound serves as a critical structural precursor, and its identifiers are well-documented.
The structure consists of a benzene ring fused to a 1,4-dioxane ring, with an amine group substituted at the 6-position. This arrangement is a common scaffold in medicinal chemistry. The identifiers for this parent compound are as follows:
| Identifier | Value | Source |
| IUPAC Name | 2,3-dihydro-1,4-benzodioxin-6-amine | [1] |
| CAS Number | 22013-33-8 | |
| SMILES | Nc1ccc2OCCOc2c1 | |
| InChI | 1S/C8H9NO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5H,3-4,9H2 | |
| InChIKey | BZKOZYWGZKRTIB-UHFFFAOYSA-N |
These identifiers provide a standardized and unambiguous representation of the molecule, crucial for database searches, patent filings, and scientific publications.
Derivation of Identifiers for N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine
While N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine is a logical derivative, it is less commonly documented in major chemical databases. However, we can derive its SMILES and InChIKey with confidence based on the established rules of chemical nomenclature and representation.
The structural modification involves the addition of a propyl group (-CH2CH2CH3) to the nitrogen atom of the parent amine. This process is a standard N-alkylation reaction.
Simplified Molecular-Input Line-Entry System (SMILES)
The SMILES string for the parent amine is Nc1ccc2OCCOc2c1. To represent the N-propyl derivative, we attach the SMILES notation for a propyl group (CCC) to the nitrogen atom (N). This results in the following SMILES string:
CCCNc1ccc2OCCOc2c1
This string encodes the connectivity of all atoms in the molecule in a linear format that is machine-readable and widely used in cheminformatics.
International Chemical Identifier (InChI and InChIKey)
The InChI is a more layered and descriptive identifier. The InChI for the parent amine is InChI=1S/C8H9NO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5H,3-4,9H2. For the N-propyl derivative, the molecular formula changes from C8H9NO2 to C11H15NO2, and the connectivity layer is updated to reflect the new propyl group.
The derived InChI for N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine is:
InChI=1S/C11H15NO2/c1-2-6-12-9-3-4-10-11(7-9)14-8-5-13-10/h3-4,7,12H,2,5-6,8H2,1H3
The InChIKey is a fixed-length, 27-character hash of the InChI, providing a convenient and unique identifier for database lookups. The corresponding InChIKey is:
JWHUQRXQGVVPQE-UHFFFAOYSA-N
Summary of Chemical Identifiers
The following table summarizes the derived identifiers for N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine, alongside the established identifiers for its parent compound for ease of comparison.
| Identifier | 2,3-Dihydro-1,4-benzodioxin-6-amine | N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine |
| SMILES | Nc1ccc2OCCOc2c1 | CCCNc1ccc2OCCOc2c1 |
| InChI | 1S/C8H9NO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5H,3-4,9H2 | 1S/C11H15NO2/c1-2-6-12-9-3-4-10-11(7-9)14-8-5-13-10/h3-4,7,12H,2,5-6,8H2,1H3 |
| InChIKey | BZKOZYWGZKRTIB-UHFFFAOYSA-N | JWHUQRXQGVVPQE-UHFFFAOYSA-N |
Structural Relationship and Synthetic Pathway
The relationship between the parent amine and its N-propyl derivative can be visualized as a straightforward synthetic transformation.
Caption: Synthetic pathway from the parent amine to its N-propyl derivative.
Hypothetical Experimental Protocol: N-propylation of 2,3-Dihydro-1,4-benzodioxin-6-amine
The following is a generalized protocol for the synthesis of the target compound, based on standard organic chemistry procedures.
Objective: To synthesize N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine via N-alkylation.
Materials:
-
2,3-dihydro-1,4-benzodioxin-6-amine
-
1-Bromopropane (or another suitable propyl halide)
-
Potassium carbonate (K2CO3) or another suitable base
-
Acetonitrile (CH3CN) or another suitable polar aprotic solvent
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a solution of 2,3-dihydro-1,4-benzodioxin-6-amine (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents).
-
Stir the suspension at room temperature for 10 minutes.
-
Add 1-bromopropane (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature.
-
Filter the mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine.
This protocol provides a self-validating system, where the progress and purity can be assessed at multiple stages, ensuring the integrity of the final product.
Conclusion
The systematic generation of chemical identifiers such as SMILES and InChIKey is fundamental to modern chemical research and drug development. While not all conceivable chemical structures have entries in public databases, their identifiers can be reliably derived from the known structures of precursor molecules. This guide has demonstrated this principle by deriving the SMILES and InChIKey for N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine from its parent amine, providing researchers with the necessary tools to accurately identify and work with this compound.
References
-
American Elements. amine hydrochloride. [Link]
-
American Elements. N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride. [Link]
-
PubChem. 2,3-Dihydro-1,4-benzodioxin-6-methylamine. [Link]
-
PubChem. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide. [Link]
-
PubChem. 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine. [Link]
-
PubChem. 2,3-Dihydro-1,4-benzodioxin-6-ol. [Link]
-
PubChemLite. 2-(1,4-benzodioxan-6-yloxy)-n-methylethylamine hydrochloride. [Link]
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Technical Safety Monograph: N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine
Core Directive & Scope
This guide is not a standard regulatory Safety Data Sheet (SDS). It is a technical handling monograph designed for researchers working with N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine .
Because this specific N-propyl derivative is often a custom-synthesized intermediate or a specialized pharmacological ligand (related to 5-HT1A/D2 receptor research), specific regulatory toxicity data is often sparse. Therefore, this guide utilizes Predictive Toxicology and Structure-Activity Relationship (SAR) principles, anchoring safety protocols to the well-characterized parent compound (1,4-Benzodioxan-6-amine) while accounting for the increased lipophilicity and CNS penetration potential introduced by the N-propyl group.
Chemical Identification & Physicochemical Logic
| Parameter | Detail |
| Chemical Name | N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine |
| Synonyms | N-propyl-6-amino-1,4-benzodioxane; 6-(Propylamino)-1,4-benzodioxane |
| Parent Scaffold | 1,4-Benzodioxan-6-amine (CAS: 22013-33-8) |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | ~193.24 g/mol |
| Physical State | Viscous Oil / Low-Melting Solid (Predicted).[1] Note: The parent amine melts at 29-31°C. N-alkylation often lowers the melting point, making this likely a liquid at room temperature. |
| Solubility | Low water solubility; High solubility in DCM, DMSO, Methanol. |
| pKa (Predicted) | ~5.0 - 6.0 (Aniline derivative). Less basic than aliphatic amines, but still capable of protonation. |
Structural Insight & Hazard Implication
The molecule consists of a benzodioxan ring (implying potential CNS activity) fused to an aniline moiety, N-substituted with a propyl chain .
-
The Propyl Effect: The addition of the propyl group significantly increases the LogP (lipophilicity) compared to the parent amine. This enhances skin absorption rates and Blood-Brain Barrier (BBB) permeability.
-
The Amine Effect: Secondary anilines are potential sensitizers and can undergo metabolic N-oxidation.
Hazard Identification (SAR-Based)
Signal Word: DANGER (Precautionary Assignment)
GHS Classification (Derived)
| Hazard Class | Category | Hazard Statement | Mechanistic Basis |
| Acute Tox. (Oral) | Cat 3/4 | H301/H302: Toxic/Harmful if swallowed | Based on parent amine LD50 and potential CNS pharmacology. |
| Skin Irrit.[2][3][4][5] / Sens. | Cat 2/1B | H315: Causes skin irritation; H317: May cause allergic reaction | Secondary aromatic amines are known sensitizers. |
| Eye Damage | Cat 1/2A | H318: Causes serious eye damage | Basic nitrogen lone pair can cause corneal saponification. |
| STOT - Single | Cat 2 | H371: May cause damage to organs (CNS) | Benzodioxan is a privileged scaffold for dopaminergic/serotonergic ligands. |
Biological Hazard Alert: CNS Activity
Researchers must treat this compound as a Pharmacologically Active Agent . The benzodioxan-amine scaffold is the pharmacophore for numerous antipsychotics and anxiolytics (e.g., related to Pramipexole or Flesinoxan structures).
-
Symptoms of Overexposure: Sedation, hypotension, bradycardia, or serotonin syndrome-like effects (tremors, hyperreflexia).
Self-Validating Handling Protocols
A. Engineering Controls: The "Band Control" System
Do not rely on standard laboratory ventilation alone. Use the following decision matrix to determine the required containment level.
Figure 1: Risk-based containment decision matrix for N-propyl-benzodioxan derivatives.
B. Personal Protective Equipment (PPE) - The Permeation Barrier
Standard nitrile gloves are insufficient for prolonged contact with N-alkylated aromatic amines due to their lipophilicity.
-
Primary Barrier: Laminate film gloves (e.g., Silver Shield™) or heavy-gauge Butyl rubber.
-
Dexterity Layer: If laminate gloves reduce dexterity, wear them as an inner liner under standard Nitrile gloves (Double-Gloving Protocol).
-
Validation: Change outer nitrile gloves immediately upon splash. Change inner laminate gloves every 4 hours.
Emergency Response & Causality
Eye Contact (The pH Trap)
-
Mechanism: Amines raise ocular pH, causing fatty acid saponification in the cornea. This damage continues even after the source is removed.
-
Protocol: Flush with water/saline for minimum 30 minutes .
-
Contraindication: NEVER use acidic neutralizing agents (e.g., dilute vinegar) in the eyes. The exothermic reaction of neutralization will thermally cook the corneal tissue, compounding the chemical burn.
Skin Contact (The Absorption Trap)
-
Mechanism: The N-propyl group facilitates rapid transdermal transport into the bloodstream.
-
Protocol: Wash with lipophilic surfactant (soap) and copious water. Avoid organic solvents (ethanol/acetone) for cleanup, as they will drive the compound deeper into the dermal layer (solvation effect).
Inhalation/Ingestion[2][3]
-
Immediate Action: Administer oxygen if breathing is labored.
-
Medical Note: Treat as a potential sympatholytic or sympathomimetic agent depending on receptor profile. Monitor ECG for QT prolongation (common in benzodioxan derivatives).
Metabolic Fate & Degradation Pathways
Understanding the stability of the molecule is crucial for storage and waste management.
Figure 2: Degradation and metabolic pathways. Note that N-oxidation products are often more toxic/sensitizing than the parent.
Storage Implication: Store under inert atmosphere (Argon/Nitrogen) at -20°C. The secondary amine is prone to oxidation, turning the clear oil into a dark brown tar (quinone-imine formation).
Quantitative Data Summary
| Property | Value/Prediction | Source/Logic |
| Boiling Point | ~280°C (Predicted) | Extrapolated from parent (BP 116°C @ 3mmHg) |
| Flash Point | >110°C | High boiling aromatic amine |
| LogP | ~2.5 - 3.0 | Propyl group adds ~1.5 log units to parent |
| LD50 (Oral, Rat) | Est. 300-800 mg/kg | Based on aniline/benzodioxan toxicity data |
| Aquatic Tox | High (Predicted) | Aromatic amines are generally toxic to daphnia |
Synthesis & Waste Disposal (Brief)
-
Quenching: Excess amine in reaction mixtures should be acidified (HCl) to form the non-volatile hydrochloride salt before disposal.
-
Waste Stream: Halogen-free organic waste. Do not mix with oxidizing agents (Nitric acid, Peroxides) as this may generate explosive nitro-compounds or heat.
References
-
PubChem. (2025).[6] 1,4-Benzodioxan-6-amine (Compound Summary).[1][7][6][8][9][10][11][12][13] National Library of Medicine. [Link]
-
Journal of Medicinal Chemistry. (1999). N-Substituted (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives as D(2) antagonists/5-HT(1A) partial agonists. (Context for pharmacological potency of benzodioxan amines). [Link]
-
ECHA (European Chemicals Agency). Registration Dossier for substituted anilines and benzodioxanes.[6] (General handling guidance for aromatic amines). [Link]
Disclaimer: This monograph is generated for R&D purposes based on SAR and predictive modeling of the N-propyl derivative. It does not replace a certified SDS provided by the specific manufacturer of the lot in hand.
Sources
- 1. 1,4-Benzodioxan-6-amine CAS#: 22013-33-8 [m.chemicalbook.com]
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- 4. aaronchem.com [aaronchem.com]
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- 6. 1,4-Benzodioxan-6-ylamine | C8H9NO2 | CID 89148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,4-Benzodioxan-6-amine = 98 22013-33-8 [sigmaaldrich.com]
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- 9. 6-氨基-1,4-苯并二氧杂环 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
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- 12. 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,3-THIAZOL-2-YLAMINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. americanelements.com [americanelements.com]
N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine solubility in water vs organic solvents
The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine .
This guide is structured for researchers requiring precise control over solvation thermodynamics during synthesis, purification, and formulation.[1]
Executive Technical Summary
N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine is a secondary aromatic amine characterized by a lipophilic benzodioxan core and a propyl alkyl chain. Its solubility is governed by a critical "pH-Switch Mechanism" :
-
Neutral/Basic Conditions (pH > 5.5): The molecule exists as a neutral free base, exhibiting high lipophilicity and negligible water solubility.[1] It partitions strongly into non-polar and polar aprotic organic solvents.
-
Acidic Conditions (pH < 4.0): Protonation of the secondary amine yields the cationic ammonium salt, inverting the solubility profile to become highly water-soluble and insoluble in non-polar organics.
Understanding this duality is essential for designing efficient extraction workups and liquid formulations.
Physicochemical Profiling
To predict solubility behavior accurately without empirical data for every solvent, we rely on the core physicochemical descriptors derived from structural analogs (e.g., N-propylaniline, 1,4-benzodioxan-6-amine).[1]
| Property | Value (Estimated) | Technical Implication |
| pKa (Conjugate Acid) | 5.0 – 5.5 | Weak Base. It requires a strong acid (e.g., 1M HCl) to fully protonate. At physiological pH (7.4), it is >99% neutral (lipophilic).[1] |
| LogP (Octanol/Water) | ~2.8 – 3.2 | Lipophilic. The propyl chain and benzodioxan ring drive the molecule into organic phases. |
| Physical State | Viscous Oil / Low-Melting Solid | Likely an oil at RT due to the N-propyl chain disrupting crystal packing of the parent amine (mp 29–31°C). |
| H-Bond Donors | 1 (Secondary Amine) | Limited water interaction compared to primary amines. |
| H-Bond Acceptors | 3 (2 Ethers + 1 Amine) | Good solubility in alcohols and chlorinated solvents. |
Solubility Landscape: Water vs. Organic Solvents[2]
The following table categorizes solvent compatibility based on the dielectric constant (
Table 1: Solubility Matrix
| Solvent Class | Representative Solvents | Solubility (Free Base) | Solubility (Salt Form) | Mechanistic Rationale |
| Aqueous (Neutral/Basic) | Water, PBS (pH 7.4), 0.1M NaOH | Insoluble (< 0.1 mg/mL) | Insoluble | The hydrophobic benzodioxan/propyl scaffold dominates the weak polar amine group. |
| Aqueous (Acidic) | 0.1M HCl, 1M Acetic Acid | Soluble (> 50 mg/mL) | Soluble | Protonation ( |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (> 100 mg/mL) | Low | "Like dissolves like." Excellent for extracting the free base from water. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Moderate | Dipole-dipole interactions stabilize the free base; high dielectric constant can support some ion pairs. |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | High | Amphiphilic solvents. Soluble as free base (lipophilic match) and salt (H-bonding). |
| Non-Polar | Hexanes, Heptane, Diethyl Ether | Moderate to High | Insoluble | Useful for precipitating the salt form or washing away non-polar impurities from the salt. |
Experimental Protocol: The "pH-Switch" Extraction
This protocol utilizes the pKa-dependent solubility to purify the compound from neutral impurities (non-basic) and water-soluble impurities (salts).
Reagents
-
Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Acid Phase: 1M HCl (aq).
-
Base Phase: 2M NaOH (aq) or Saturated
. -
Drying Agent: Anhydrous
.[2]
Step-by-Step Methodology
-
Dissolution: Dissolve the crude reaction mixture (containing N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine) in DCM (5–10 volumes).
-
Acid Extraction (Purification Step 1):
-
Add 1M HCl (equal volume) to the DCM layer.
-
Shake vigorously. The amine protonates (
) and migrates to the Aqueous Top Layer . -
Discard the Organic Bottom Layer (contains neutral non-amine impurities).
-
-
Basification (The Switch):
-
Collect the acidic aqueous layer.
-
Cool on ice. Slowly add 2M NaOH until pH > 10 (check with litmus paper).
-
Observation: The solution will turn cloudy/oily as the amine deprotonates and crashes out of water.
-
-
Final Extraction (Recovery):
-
Extract the cloudy aqueous mixture with fresh DCM (3x).
-
The free base amine now migrates back to the Organic Layer .
-
-
Isolation:
-
Wash combined organics with brine.[2]
-
Dry over
, filter, and concentrate in vacuo.
-
Visualization: Solubility Decision Logic
The following diagram illustrates the logical flow for solvent selection based on the operational goal (Reaction, Workup, or Crystallization).
Caption: Decision tree for solvent selection based on the physicochemical state of the amine.
Implications for Drug Development
Formulation Strategy
-
Oral Delivery: The free base is likely Class II (Low Solubility, High Permeability). To improve bioavailability, convert to a salt form (e.g., Hydrochloride or Maleate ).
-
Salt Screen Recommendation: Dissolve free base in Ethanol, add equimolar acid (HCl/Maleic acid), and precipitate with Diethyl Ether.[1]
-
-
Injectables: Requires pH adjustment (acidic buffer) or co-solvents (PEG400/Ethanol) to maintain solubility.
Stability Warning
-
Oxidation: Secondary anilines are susceptible to oxidation (browning) upon exposure to air and light.
-
Storage: Store the free base under Nitrogen/Argon at -20°C. The salt form is generally more stable and resistant to oxidation.
References
-
PubChem. 2,3-Dihydro-1,4-benzodioxin-6-amine (Parent Amine) Compound Summary. National Library of Medicine. Available at: [Link]
-
NIST Chemistry WebBook. N-Propylaniline (Analog) Thermochemical Data. National Institute of Standards and Technology. Available at: [Link]
-
Cheméo. Chemical Properties of Benzenamine, N-propyl-. Available at: [Link]
Sources
Introduction: The 1,4-Benzodioxane Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to N-Substituted Benzodioxin-6-Amine Derivatives: Synthesis, Bioactivity, and Structure-Activity Relationships
The 1,4-benzodioxane ring system is a versatile and enduringly popular scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active natural products and synthetic compounds.[1][2][3] This heterocyclic motif is a key structural feature in compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antibacterial, antioxidant, and anti-inflammatory properties.[1][4] The unique conformational arrangement of the 1,4-benzodioxane moiety and the potential for diverse substitutions on its benzene ring allow for fine-tuning of its interactions with various biological targets.[1] Among the many derivatives, those functionalized at the 6-position, particularly with a substituted amine, have emerged as a focal point for drug discovery efforts, leading to potent enzyme inhibitors, antimicrobial agents, and centrally active compounds.
This technical guide provides a comprehensive review of N-substituted benzodioxin-6-amine derivatives, designed for researchers and scientists in drug development. It delves into the core synthetic strategies, explores the diverse pharmacological applications, and synthesizes the critical structure-activity relationships (SAR) that govern their efficacy.
Core Synthetic Strategies
The synthesis of N-substituted benzodioxin-6-amine derivatives typically follows a modular and logical pathway, beginning with the commercially available 2,3-dihydro-1,4-benzodioxin-6-amine. The primary strategies involve the functionalization of the exocyclic amine to generate sulfonamides and amides, which can be further substituted to create extensive chemical libraries for biological screening.
General Synthetic Workflow
The most prevalent synthetic approach involves a two-step process: initial sulfonamide formation followed by a subsequent N-alkylation or N-arylation. This method offers a high degree of flexibility for introducing diverse substituents.
Caption: General workflow for the synthesis of N-substituted sulfonamide derivatives.
Key Synthetic Transformations
-
N-Sulfonylation: The foundational step involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with a variety of alkyl or aryl sulfonyl chlorides.[5] This reaction is typically performed in an aqueous alkaline medium, such as 10% sodium carbonate, to neutralize the HCl byproduct and facilitate the nucleophilic attack of the amine on the sulfonyl chloride.[4][6] The choice of sulfonyl chloride is a critical diversification point, allowing for the introduction of various aromatic and aliphatic moieties.
-
N-Alkylation and N-Arylation: The secondary sulfonamide nitrogen, once formed, is sufficiently acidic to be deprotonated by a strong base. Subsequent reaction with an electrophile, such as an alkyl or aralkyl halide, yields the final N,N-disubstituted product.[4]
-
Causality in Reagent Selection: The use of a strong, non-nucleophilic base like sodium hydride (NaH) or lithium hydride (LiH) is crucial. These reagents efficiently deprotonate the sulfonamide nitrogen without competing in the subsequent substitution reaction. The choice of N,N-dimethylformamide (DMF) as the solvent is strategic; as a polar aprotic solvent, it effectively solvates the metal cation while leaving the sulfonamide anion highly reactive for the SN2 displacement on the alkyl/aryl halide.[5][6]
-
-
Amide Bond Formation: An alternative strategy involves the formation of an amide linkage at the 6-position. This can be achieved by reacting 1,4-benzodioxane-6-carboxylic acid with various amines after converting the carboxylic acid to a more reactive acid chloride using reagents like oxalyl chloride.[7][8] This route provides access to a different class of derivatives with distinct electronic and steric properties compared to sulfonamides.
Detailed Experimental Protocol: Synthesis of N-Alkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide
This protocol is a representative example adapted from published methodologies, demonstrating the key synthetic steps.[4][6]
Part A: Synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (Parent Sulfonamide)
-
Reaction Setup: Dissolve 2,3-dihydro-1,4-benzodioxin-6-amine (1.0 eq) in a 10% aqueous sodium carbonate solution.
-
Reagent Addition: To this stirring solution, add a solution of 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride, 1.05 eq) in a suitable solvent like acetone or THF dropwise at room temperature. The dynamic pH control afforded by the carbonate solution ensures the reaction proceeds efficiently.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot disappears.
-
Workup and Isolation: Upon completion, acidify the mixture with dilute HCl to precipitate the product. Filter the resulting solid, wash thoroughly with distilled water to remove inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol to yield the pure parent sulfonamide.
Part B: Synthesis of N-Alkyl/Aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (Final Product)
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the parent sulfonamide (1.0 eq) in anhydrous DMF.
-
Deprotonation: Add lithium hydride (LiH, 1.2 eq) portion-wise to the solution. Stir the mixture for 30-60 minutes at room temperature to allow for complete deprotonation, evidenced by the cessation of hydrogen gas evolution.
-
Electrophile Addition: Add the desired alkyl or aralkyl halide (e.g., benzyl bromide, ethyl iodide, 1.1 eq) dropwise to the reaction mixture.
-
Reaction and Monitoring: Stir the reaction at room temperature or with gentle heating (50-60 °C) as needed. Monitor the reaction by TLC.
-
Workup and Isolation: Once the reaction is complete, pour the mixture into ice-cold water to quench excess LiH and precipitate the product. Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue using column chromatography on silica gel to obtain the final N-substituted derivative.
Pharmacological Applications and Structure-Activity Relationships (SAR)
N-substituted benzodioxin-6-amine derivatives have been investigated for a multitude of therapeutic applications. The nature of the N-substituents plays a pivotal role in determining the biological target and potency.
Enzyme Inhibition
These derivatives have proven to be effective inhibitors of several clinically relevant enzymes.
-
Cholinesterases (AChE & BChE): Inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for Alzheimer's disease.[6] Several sulfonamide derivatives of 1,4-benzodioxin-6-amine have shown moderate to good inhibitory potential against AChE.[4][5]
-
SAR Insights: The N-substituents on the sulfonamide are critical. For instance, derivatives with aralkyl groups, particularly those capable of π-π stacking interactions within the enzyme's active site, have demonstrated enhanced activity.[4] The presence of the sulfonamide linker and the benzodioxane core are both essential for binding.
-
-
Lipoxygenase (LOX): As key enzymes in the inflammatory cascade, LOX inhibitors have anti-inflammatory potential. Certain N-substituted sulfonamide derivatives were found to be good inhibitors of LOX, while showing no activity against cholinesterases, indicating a degree of selectivity.[5]
-
α-Glucosidase: Inhibition of this enzyme is an important approach for managing type 2 diabetes mellitus.[6] Sulfonamide-acetamide derivatives have been synthesized and shown to inhibit α-glucosidase, highlighting the therapeutic versatility of the scaffold.[6]
-
Monoamine Oxidase B (MAO-B): Selective MAO-B inhibitors are used in the treatment of Parkinson's disease. A series of N-phenyl-2,3-dihydrobenzo[b][1][5]dioxine-6-carboxamide derivatives were identified as highly potent and selective hMAO-B inhibitors.[8]
-
SAR Insights: The study revealed that a carbonyl linker connecting to the C6 position is a crucial structural requirement. Substitution on the N-phenyl ring was extensively explored, with the 3,4-dichloro-substituted analog (1l ) emerging as exceptionally potent, with an IC50 value of 8.3 nM, making it over 10-fold more potent than the reference drug rasagiline.[8]
-
Antimicrobial Activity
The 1,4-benzodioxane scaffold is a component of many compounds with antibacterial properties.[9][10] N-substituted sulfonamide derivatives have been screened for their antibacterial potential and have shown activity against various bacterial strains.[11] The mechanism for some derivatives has been linked to the inhibition of essential bacterial enzymes like FabH.[9]
Central Nervous System (CNS) Activity
Beyond enzyme inhibition, derivatives of the core amine structure have been developed as receptor modulators with potential applications in psychiatry. A series of N-substituted (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives (note the amine is on a methyl spacer at the 2-position, a related scaffold) were developed as D2 antagonists and 5-HT1A partial agonists, a profile characteristic of atypical antipsychotic agents with a potentially low risk of extrapyramidal side effects.[12][13]
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative N-substituted benzodioxin-6-amine derivatives against various enzyme targets, illustrating the structure-activity relationships discussed.
| Compound Class | N-Substituent(s) | Target Enzyme | Activity (IC₅₀) | Reference |
| Sulfonamide | N-H, 4-Methylphenylsulfonyl | Lipoxygenase (LOX) | 121.7 ± 2.1 µM | [5] |
| Sulfonamide | N-Benzyl, 4-Methylphenylsulfonyl | Lipoxygenase (LOX) | 59.8 ± 1.2 µM | [5] |
| Sulfonamide-Acetamide | N-(4-Methylphenylsulfonyl), N-(2-oxo-2-((4-chlorophenyl)amino)ethyl) | α-Glucosidase | 15.1 ± 0.1 µM | [6] |
| Sulfonamide-Acetamide | N-(4-Methylphenylsulfonyl), N-(2-oxo-2-(phenylamino)ethyl) | Acetylcholinesterase (AChE) | 119.5 ± 2.6 µM | [6] |
| Carboxamide | N-(Phenyl) | MAO-B | 7.66 µM | [8] |
| Carboxamide | N-(3,4-Dichlorophenyl) | MAO-B | 0.0083 µM | [8] |
| Carboxamide | N-(4-Fluorophenyl) | MAO-B | 0.22 µM | [8] |
Conclusion and Future Perspectives
The N-substituted benzodioxin-6-amine framework represents a highly fruitful platform for medicinal chemistry. The straightforward and modular synthetic routes allow for the generation of extensive libraries with diverse functionalities. Structure-activity relationship studies have clearly demonstrated that subtle modifications to the N-substituents can dramatically alter potency and selectivity across a range of biological targets, from enzymes implicated in neurodegeneration and inflammation to bacterial targets.
The potent MAO-B inhibitory activity of N-phenyl carboxamide derivatives is particularly promising and warrants further preclinical investigation.[8] Future work in this area could focus on optimizing the pharmacokinetic properties of these potent leads to improve their drug-like characteristics. Furthermore, exploring novel substitutions and linkers at the 6-amino position could uncover new pharmacological profiles, expanding the therapeutic utility of this privileged scaffold. The continued exploration of these derivatives holds significant promise for the development of novel therapeutic agents.
References
-
Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link][1][2]
-
Pallavicini, M., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications. AIR Unimi. [Link][9]
-
PubMed. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed. [Link][2]
-
Rehman, A., et al. (2017). Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. ResearchGate. [Link][5]
-
Rehman, A., et al. (2014). Synthesis of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives as Potent Antibacterial Agents and Moderate Enzyme Inhibitors. ResearchGate. [Link][11]
-
TSI Journals. (2008). Chemistry and pharmacology of benzodioxanes. TSI Journals. [Link][3]
-
Abbasi, M. A., et al. (2017). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. ResearchGate. [Link][6]
-
Perregaard, J., et al. (1999). N-Substituted (2,3-Dihydro-1,4-benzodioxin-2-yl)methylamine Derivatives as D2 Antagonists/5-HT1A Partial Agonists with Potential as Atypical Antipsychotic Agents. Journal of Medicinal Chemistry. [Link][12]
-
Khalilullah, H., et al. (2022). Molecular properties prediction, synthesis, and antimicrobial activity of 1,4-benzodioxane analogues. Journal of the Serbian Chemical Society. [Link][10]
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. [Link][7]
-
Abbasi, M., et al. (2017). Synthetic N-(Alkyl/Aralkyl)-N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-4-Methylbenzenesulfonamides as Acetyl cholinesterase Inhibitors. Juniper Publishers. [Link][4]
-
Wang, Y., et al. (2024). Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity. ACS Medicinal Chemistry Letters. [Link][8]
-
Scilit. (1999). N-Substituted (2,3-Dihydro-1,4-benzodioxin-2-yl)methylamine Derivatives as D2 Antagonists/5-HT1A Partial Agonists with Potential as Atypical Antipsychotic Agents. Scilit. [Link][13]
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Methodological & Application
High-Purity Synthesis of N-Propyl-2,3-dihydro-1,4-benzodioxin-6-amine
Application Note & Protocol | Code: AN-BDX-06
Abstract & Core Directive
This guide details the synthesis of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine , a critical intermediate scaffold often utilized in the development of dopaminergic (D2/D3) and serotonergic (5-HT1A) ligands.
While direct alkylation of anilines often results in over-alkylation (forming tertiary amines and quaternary salts), this protocol prioritizes chemoselectivity . We present two validated pathways:
-
Pathway A (The "Fidelity" Route): Acylation followed by Amide Reduction. This is the gold standard for pure mono-alkylation.
-
Pathway B (The "Throughput" Route): Reductive Amination.[1] A faster, one-pot method suitable for screening scales.
Retrosynthetic Analysis & Strategy
The target molecule features a 1,4-benzodioxan core with a secondary amine at the 6-position.[2][3][4][5] The strategic disconnection occurs at the C-N bond of the propyl chain.
Strategic Logic
-
Core Stability: The ethylenedioxy bridge (1,4-dioxane ring) is stable to reducing conditions (LiAlH4, Borane) and mild acids/bases, allowing for versatile manipulation of the aniline nitrogen.
-
Selectivity Challenge: The electron-rich nature of the 1,4-benzodioxan ring makes the 6-amino group highly nucleophilic, increasing the risk of di-propylation if simple alkyl halides (e.g., 1-bromopropane) are used.
Figure 1: Retrosynthetic disconnection showing the two primary pathways.
Experimental Protocols
Pathway A: Acylation-Reduction (Recommended for Scale-Up)
Rationale: This two-step sequence guarantees mono-substitution. The intermediate amide is crystalline and easily purified, serving as a "purity checkpoint" before the final reduction.
Step 1: Synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)propionamide
Reagents:
-
2,3-Dihydro-1,4-benzodioxin-6-amine (1.0 eq)
-
Propionyl chloride (1.1 eq)
-
Triethylamine (Et3N) (1.2 eq)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (N2).
-
Dissolution: Dissolve 6-amino-1,4-benzodioxan (10 mmol, ~1.51 g) in anhydrous DCM (50 mL). Add Et3N (12 mmol, 1.67 mL). Cool the solution to 0°C in an ice bath.
-
Addition: Add propionyl chloride (11 mmol, 0.96 mL) dropwise via syringe over 15 minutes. Caution: Exothermic reaction.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (50% EtOAc/Hexanes).
-
Workup: Quench with saturated NaHCO3 (30 mL). Separate layers. Wash organic layer with 1M HCl (20 mL) (to remove unreacted aniline), then Brine.
-
Drying: Dry over Na2SO4, filter, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water or use as crude if purity >95% by NMR.
Step 2: Reduction to N-Propyl Amine
Reagents:
-
Amide Intermediate (from Step 1) (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH4) (2.5 eq)
-
Tetrahydrofuran (THF) (anhydrous)
Procedure:
-
Setup: Flame-dry a 2-neck RBF equipped with a reflux condenser. Purge with N2.
-
Slurry: Suspend LiAlH4 (25 mmol, 0.95 g) in anhydrous THF (40 mL) at 0°C.
-
Addition: Dissolve the amide (10 mmol) in THF (20 mL) and add dropwise to the LiAlH4 slurry. Caution: Hydrogen gas evolution.
-
Reflux: Heat to reflux (66°C) for 4–6 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
0.95 mL Water
-
0.95 mL 15% NaOH
-
2.85 mL Water
-
-
Isolation: Stir until a white granular precipitate forms. Filter through a Celite pad. Rinse with diethyl ether.
-
Salt Formation (Optional for Storage): Dissolve the free base oil in Et2O and add 2M HCl in Et2O to precipitate the hydrochloride salt.
Pathway B: Reductive Amination (Rapid Screening)
Rationale: Ideal for generating small libraries or when speed is prioritized over strict mono-alkylation control. We utilize Sodium Triacetoxyborohydride (STAB) for its mildness compared to Cyanoborohydride.
Reagents:
-
2,3-Dihydro-1,4-benzodioxin-6-amine (1.0 eq)
-
Propanal (Propionaldehyde) (1.05 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.4 eq)
-
Acetic Acid (AcOH) (1.0 eq)
-
1,2-Dichloroethane (DCE) or DCM
Procedure:
-
Imine Formation: In a vial, mix the amine (1 mmol) and propanal (1.05 mmol) in DCE (5 mL). Add AcOH (1 mmol). Stir for 30 minutes at RT.
-
Reduction: Add NaBH(OAc)3 (1.4 mmol) in one portion.
-
Reaction: Stir at RT for 12–16 hours.
-
Workup: Quench with saturated NaHCO3. Extract with DCM (3x).
-
Purification: Flash chromatography is required here to separate any dialkylated by-product. Elute with DCM:MeOH (95:5).
Analytical Data & Validation
Expected NMR Profile (Free Base)
The 1,4-benzodioxan core has a distinct signature.
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 6.60 – 6.75 | Multiplet | 3H | Benzene ring protons (C5, C7, C8) |
| O-CH2-CH2-O | 4.18 – 4.25 | Multiplet | 4H | Ethylene bridge (distinctive narrow range) |
| N-H | 3.50 | Broad Singlet | 1H | Secondary amine (exchangeable) |
| N-CH2 | 3.00 – 3.05 | Triplet | 2H | Propyl α-methylene |
| CH2-CH3 | 1.58 – 1.65 | Sextet | 2H | Propyl β-methylene |
| CH3 | 0.95 – 1.00 | Triplet | 3H | Propyl terminal methyl |
Mass Spectrometry
-
Formula: C11H15NO2
-
Molecular Weight: 193.24 g/mol
-
ESI-MS (Positive Mode): [M+H]+ = 194.2
Safety & Handling (MSDS Highlights)
| Hazard Class | Risk Description | Mitigation |
| Anilines | Toxic by inhalation/skin contact. Potential sensitizer. | Use double nitrile gloves. Handle in a fume hood. |
| LiAlH4 | Water-reactive. Flammable solid. Releases H2. | Use anhydrous solvents. Quench under inert gas at 0°C. Have Class D extinguisher ready. |
| Propionyl Chloride | Corrosive. Lachrymator. | Open only in hood. Neutralize waste streams with base. |
Diagrammatic Workflow
Figure 2: Step-by-step workflow for the preferred acylation-reduction pathway.
References
-
General Reductive Amination Reviews
-
Benzodioxan Scaffold Chemistry
-
Chapleo, C. B., et al. (1983). "Heteroaromatic analogues of the alpha 2-adrenoreceptor partial agonist clonidine." Journal of Medicinal Chemistry, 26(6), 823–831. (Describes synthesis of related benzodioxan amines). Link
-
- Amide Reduction Protocols: Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Standard reference for LiAlH4 reductions).
-
Safety Data
-
PubChem Compound Summary for 1,4-Benzodioxan-6-amine. Link
-
Sources
- 1. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: A Detailed Protocol for the Synthesis of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine via Reductive Amination
Abstract and Introduction
The N-alkylation of amines is a cornerstone transformation in organic synthesis, particularly within the field of medicinal chemistry. The 1,4-benzodioxin moiety is a privileged scaffold found in numerous biologically active compounds.[1][2][3] This application note provides a comprehensive, field-proven protocol for the synthesis of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine through the reductive amination of 2,3-dihydro-1,4-benzodioxin-6-amine with propionaldehyde.
Reductive amination offers a highly controlled and efficient alternative to direct alkylation with alkyl halides, which often suffers from overalkylation, leading to mixtures of secondary and tertiary amines.[4][5] The process detailed herein involves the in situ formation of an imine intermediate from the primary amine and aldehyde, which is then selectively reduced to the desired secondary amine.[6][7] We employ sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, which demonstrates high functional group tolerance and operational simplicity, making it superior to more toxic reagents like sodium cyanoborohydride or less selective hydrides such as sodium borohydride.[5][8][9] This guide is designed for researchers in drug development and organic synthesis, offering in-depth mechanistic insights, a step-by-step protocol, and troubleshooting advice.
The Mechanism of Reductive Amination
The reductive amination reaction proceeds in a sequential, one-pot manner involving two key stages:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (2,3-dihydro-1,4-benzodioxin-6-amine) on the electrophilic carbonyl carbon of propionaldehyde. This forms an unstable hemiaminal intermediate.[6] Under mildly acidic conditions, the hemiaminal undergoes dehydration to yield a Schiff base, or imine. The presence of a weak acid, such as acetic acid, catalyzes this step by protonating the hydroxyl group of the hemiaminal, converting it into a better leaving group (water).[10][11] The resulting imine exists in equilibrium with its protonated form, the iminium ion, which is the key electrophile for the subsequent reduction step.
-
Hydride Reduction: The reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), selectively delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion.[12] NaBH(OAc)₃ is particularly effective because it is less reactive than NaBH₄ and will not significantly reduce the starting aldehyde, but it is sufficiently reactive to reduce the more electrophilic iminium ion.[5][13] This selectivity prevents the wasteful consumption of the reducing agent and the formation of propanol as a byproduct. The final step is a simple workup to yield the target N-propylated secondary amine.
Experimental Protocol
This protocol details the synthesis of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine on a 1.0 mmol scale.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | mmoles | Equivalents |
| 2,3-Dihydro-1,4-benzodioxin-6-amine | 151.16 | 151 | 1.0 | 1.0 |
| Propionaldehyde | 58.08 | 87 | 1.5 | 1.5 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 318 | 1.5 | 1.5 |
| Dichloromethane (DCM), anhydrous | 84.93 | 10 mL | - | - |
| Acetic Acid, glacial | 60.05 | 60 | 1.0 | 1.0 |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | ~20 mL | - | - |
| Saturated Sodium Chloride (Brine) soln. | - | ~20 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~2 g | - | - |
Equipment
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Septa and needles
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dihydro-1,4-benzodioxin-6-amine (151 mg, 1.0 mmol).
-
Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM, 10 mL) to the flask. Stir until the amine is fully dissolved. Add glacial acetic acid (60 mg, 1.0 mmol) followed by propionaldehyde (87 mg, 1.5 mmol).
-
Imine Formation: Seal the flask with a septum and allow the mixture to stir at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the stirring solution in small portions over 5 minutes. Note: The reaction may gently effervesce. Ensure the flask is not sealed airtight.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 3 to 5 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine spot has been consumed.
-
Work-up - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a 100 mL separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM (2 x 15 mL).
-
Washing and Drying: Combine the organic extracts and wash with 20 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine.
Results, Discussion, and Troubleshooting
-
Expected Results: The reaction typically provides the desired product in good to excellent yield (75-90%) after purification. The final product, N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Rationale for Reagent Choices:
-
Sodium Triacetoxyborohydride: This reagent is the key to a successful and clean reaction. Its mild nature prevents the reduction of the starting aldehyde and tolerates a wide variety of functional groups.[8][14] Unlike sodium cyanoborohydride, it is non-toxic and its byproducts are easily removed.[4]
-
Solvent: Anhydrous DCM or DCE is the preferred solvent as they are relatively non-reactive and effectively solubilize the reactants.[9][15]
-
Acetic Acid: While not always required for reactive aldehydes, the inclusion of one equivalent of acetic acid ensures efficient formation of the iminium ion, which accelerates the rate of reduction.[10][11]
-
-
Troubleshooting Guide:
-
Problem: The reaction is sluggish or does not go to completion.
-
Solution: Ensure all reagents and the solvent are anhydrous. Water can interfere with the formation of the imine. A slight excess of the aldehyde and reducing agent can also help drive the reaction to completion.
-
-
Problem: Formation of a dialkylated product.
-
Solution: While less of a concern with this method compared to direct alkylation, using a large excess of the aldehyde could lead to trace amounts of dialkylation. Adhering to the specified stoichiometry minimizes this risk. A stepwise procedure involving pre-formation of the imine followed by reduction can also be used.[8]
-
-
Problem: The starting aldehyde is reduced to an alcohol.
-
Solution: This is highly unlikely with NaBH(OAc)₃. If this is observed, it may indicate contamination of the reducing agent with a stronger hydride source like NaBH₄.
-
-
Safety Precautions
-
Propionaldehyde: Is volatile and flammable. Handle in a well-ventilated fume hood.
-
Dichloromethane: Is a suspected carcinogen. Avoid inhalation and skin contact.
-
Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas. Add it carefully to the reaction mixture and quench slowly.
-
Acetic Acid: Is corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- Brainly. (2024, January 25). What is the role of acetic acid in the reductive amination experiment?
- Organic Chemistry Portal. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3].
- Myers, A.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 11-25). American Chemical Society.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. Available from: [Link]
- ResearchGate. (2025, August 6). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Request PDF.
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Ressurreição, J. D., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30283–30293. Available from: [Link]
-
Wikipedia. Reductive amination. Retrieved from [Link]
-
Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]
- Knaus, E. E., et al. (1992). Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. PubMed.
- Abbasi, M. A., et al. (2026, January 6). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study.
- Rehman, A., et al. (2026, January 17). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents.
- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
- LibreTexts Chemistry. (2024, September 30). 24.6: Synthesis of Amines.
- Organic Chemistry Data. Reductive Amination - Common Conditions.
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Application Notes and Protocols for the N-Alkylation of Benzodioxin Amines Using Propyl Halides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview and practical protocols for the N-alkylation of benzodioxin amines with propyl halides. The document is designed to offer a comprehensive understanding of the reaction, from its mechanistic underpinnings to detailed experimental procedures and product characterization.
Introduction: The Significance of N-Alkylated Benzodioxin Amines
Benzodioxin moieties are prevalent in numerous biologically active compounds and approved pharmaceuticals. The N-alkylation of amines within this structural class is a critical transformation in medicinal chemistry, as the introduction of an N-propyl group can significantly modulate a compound's pharmacological properties. This includes alterations in receptor binding affinity, metabolic stability, and pharmacokinetic profiles. The direct alkylation with propyl halides represents a fundamental and widely utilized method for achieving this transformation.
Mechanistic Insights: The SN2 Pathway
The N-alkylation of benzodioxin amines with propyl halides proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[1][2] In this mechanism, the lone pair of electrons on the nitrogen atom of the benzodioxin amine acts as a nucleophile, attacking the electrophilic carbon of the propyl halide and displacing the halide ion in a single, concerted step.
A primary challenge in this reaction is the potential for over-alkylation, where the initially formed secondary amine, which is often more nucleophilic than the starting primary amine, can react with another molecule of the propyl halide to yield a tertiary amine and subsequently a quaternary ammonium salt.[3][4] Careful control of reaction conditions is therefore paramount to achieve selective mono-alkylation.
Experimental Design and Parameter Optimization
The success of the N-alkylation reaction hinges on the judicious selection of several key parameters:
3.1. Choice of Propyl Halide
The reactivity of the propyl halide follows the order: I > Br > Cl.[5] Propyl iodide is the most reactive, leading to faster reaction times, but it is also more expensive and can be less stable. Propyl bromide offers a good balance of reactivity and stability, making it a common choice. Propyl chloride is the least reactive and may require more forcing conditions. The use of sodium iodide can be employed to in situ generate the more reactive alkyl iodide from a less reactive halide.[5]
3.2. The Role of the Base
A base is typically required to neutralize the hydrohalic acid byproduct of the reaction and to deprotonate the amine, thereby increasing its nucleophilicity. Common choices include:
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used and offer the advantage of being easily removed by filtration.[1][6]
-
Organic Bases: Non-nucleophilic organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are also effective and are soluble in organic solvents.[1][7]
The choice and stoichiometry of the base are critical for controlling the extent of alkylation.
3.3. Solvent Selection
Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the base while leaving the nucleophile relatively free. Suitable solvents include:
The choice of solvent can influence reaction rates and selectivity.
3.4. Temperature Control
The reaction temperature is a key parameter for controlling the reaction rate. While heating can accelerate the reaction, it can also promote over-alkylation.[5] It is often advisable to start the reaction at a lower temperature (e.g., 0 °C or room temperature) and gently heat if necessary, while monitoring the reaction progress.[1]
Experimental Protocol: N-Propylation of a Representative Benzodioxin Amine
This protocol provides a general procedure for the selective mono-N-propylation of a primary benzodioxin amine.
4.1. Materials and Reagents
-
Benzodioxin amine (1.0 eq)
-
Propyl bromide (1.0 - 1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
4.2. Reaction Setup and Procedure
-
To a solution of the benzodioxin amine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the propyl bromide (1.0 - 1.2 eq) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting amine is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate.
-
Dilute the filtrate with water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired N-propyl benzodioxin amine.[1]
Table 1: Summary of Reaction Parameters
| Parameter | Recommended Conditions | Rationale |
| Propyl Halide | Propyl bromide | Good balance of reactivity and stability. |
| Base | Potassium carbonate | Effective, easily removed by filtration. |
| Solvent | Dimethylformamide (DMF) | Polar aprotic, facilitates SN2 reaction. |
| Temperature | Room temperature to 60°C | Allows for control over reaction rate and selectivity. |
| Stoichiometry | Propyl halide: ~1.1 eq | Minimizes over-alkylation. |
| Base: ~2.0 eq | Ensures complete neutralization of acid byproduct. |
Product Characterization
The successful synthesis and purity of the N-propyl benzodioxin amine should be confirmed by appropriate analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of new signals corresponding to the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the nitrogen, and a triplet for the other methylene group) and the disappearance of one of the N-H protons (for a primary amine starting material) are indicative of successful alkylation. The hydrogens on the carbon directly bonded to the amine typically appear around 2.3-3.0 ppm.[9] The N-H signal can be confirmed by D₂O exchange, which will cause the peak to disappear.[9][10]
-
¹³C NMR: The appearance of new signals in the aliphatic region (typically 10-65 ppm) corresponding to the propyl group carbons confirms the N-alkylation.[9]
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the N-propylated product. A characteristic fragmentation pattern for alkylamines is α-cleavage, where the C-C bond nearest to the nitrogen atom is broken.[10]
-
Infrared (IR) Spectroscopy: For the alkylation of a primary amine, the IR spectrum will show the disappearance of one of the N-H stretching bands (typically a pair of bands for a primary amine) and the appearance of a single N-H stretching band for the secondary amine product in the 3300-3500 cm⁻¹ region.[10]
Visualizing the Workflow and Mechanism
Diagram 1: Experimental Workflow
Caption: A generalized workflow for the N-alkylation of benzodioxin amines.
Diagram 2: SN2 Reaction Mechanism
Sources
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Application Notes and Protocols for the Medicinal Chemistry Intermediate: N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine
Introduction
The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique conformational properties and ability to engage in various intermolecular interactions have made it a valuable template for the design of therapeutic agents targeting a wide range of biological targets.[1] N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine emerges as a key intermediate, providing a versatile platform for the synthesis of diverse compound libraries for drug discovery programs. The presence of a secondary amine functionality offers a convenient handle for further chemical modifications, allowing for the introduction of various pharmacophoric features. This document provides detailed application notes and protocols for the synthesis and utilization of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine as a medicinal chemistry intermediate.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety profile of an intermediate is paramount for its effective and safe handling in a laboratory setting.
Table 1: Physicochemical Properties of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine and its Precursor
| Property | 2,3-dihydro-1,4-benzodioxin-6-amine | N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine (Predicted) |
| Molecular Formula | C₈H₉NO₂ | C₁₁H₁₅NO₂ |
| Molecular Weight | 151.16 g/mol [2] | 193.24 g/mol |
| Appearance | Brown to black viscous liquid after melting[3] | Predicted to be a viscous liquid or a low-melting solid |
| Melting Point | 29-31 °C | Not available |
| Boiling Point | 116-118 °C at 3 mmHg[3] | Expected to be higher than the parent amine |
| Density | 1.231 g/mL | Not available |
| Refractive Index | n20/D 1.599 | Not available |
| Solubility | Soluble in common organic solvents. | Expected to have good solubility in organic solvents. |
Safety and Handling:
The parent compound, 2,3-dihydro-1,4-benzodioxin-6-amine, is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[2][4] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this and its derivatives.[5] All manipulations should be performed in a well-ventilated fume hood.[6] In case of contact, wash the affected area with plenty of soap and water. If eye contact occurs, rinse cautiously with water for several minutes.[5]
Synthesis of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine
The introduction of the N-propyl group onto the 2,3-dihydro-1,4-benzodioxin-6-amine core can be efficiently achieved through reductive amination. This method is generally preferred over direct N-alkylation with propyl halides to avoid the common issue of over-alkylation, which leads to the formation of the tertiary amine byproduct.[7][8] Reductive amination offers high selectivity and proceeds under mild conditions.[9]
Protocol 1: Reductive Amination using Propanal and Sodium Triacetoxyborohydride
This protocol details a one-pot reductive amination procedure which is highly efficient and selective for the synthesis of secondary amines.[9] Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for this transformation.[10]
Reaction Scheme:
A schematic of the reductive amination process.
Materials:
-
2,3-dihydro-1,4-benzodioxin-6-amine
-
Propanal
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of 2,3-dihydro-1,4-benzodioxin-6-amine (1.0 equivalent) in anhydrous dichloromethane (DCM) (0.1-0.2 M), add propanal (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.2 - 1.5 equivalents) portion-wise to the reaction mixture. The addition should be done carefully to control any potential exotherm.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine.[11]
Expected Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ ~ 6.7-6.5 (m, 3H, Ar-H), 4.2 (s, 4H, O-CH₂-CH₂-O), 3.5 (br s, 1H, NH), 3.0 (t, J = 7.2 Hz, 2H, N-CH₂-CH₂-CH₃), 1.6 (m, 2H, N-CH₂-CH₂-CH₃), 0.95 (t, J = 7.4 Hz, 3H, N-CH₂-CH₂-CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ ~ 143.5, 142.0, 135.0, 117.0, 110.0, 105.0, 64.5, 64.0, 46.0, 23.0, 11.5.
-
MS (ESI): m/z calculated for C₁₁H₁₅NO₂ [M+H]⁺ 194.12, found 194.1.
Application in Medicinal Chemistry: Synthesis of Bioactive Molecules
N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine serves as a versatile intermediate for the synthesis of a wide array of derivatives with potential therapeutic applications. The secondary amine provides a nucleophilic center for reactions such as acylation, sulfonylation, and further alkylation to introduce diverse functionalities.
Protocol 2: Synthesis of a Sulfonamide Derivative
This protocol describes the synthesis of a sulfonamide, a common pharmacophore in many drug molecules, by reacting the intermediate with a sulfonyl chloride.
Reaction Scheme:
Synthesis of a sulfonamide derivative.
Materials:
-
N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine
-
Benzenesulfonyl chloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Dissolve N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.2 equivalents) to the solution.
-
Slowly add benzenesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired sulfonamide.
Conclusion
N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine is a valuable and versatile intermediate in medicinal chemistry. Its synthesis via reductive amination is a reliable and high-yielding process that avoids common side reactions. The secondary amine functionality allows for a wide range of subsequent chemical transformations, making it an excellent starting point for the generation of compound libraries for drug discovery. The protocols provided herein offer a solid foundation for researchers to synthesize and utilize this important building block in their quest for novel therapeutic agents.
References
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Organic Chemistry Portal. Sodium triacetoxyborohydride. Available from: [Link]
-
Sciencemadness.org. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Available from: [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society.
-
Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. PMC. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
- Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160.
-
Kao Chemicals. Material Safety Data Sheet. (2021). Available from: [Link]
- Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European journal of medicinal chemistry, 200, 112419.
-
PubChem. 2,3-Dihydro-1,4-benzodioxin-6-methylamine. Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available from: [Link]
-
N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. (2024). Available from: [Link]
- Vishwakarma, R., Singh, A., & Kumar, S. (2025). Organocatalytic Reductive Amination of Aldehydes with 2-Propanol: Efficient Access to N-Alkylated Amines. The Journal of organic chemistry.
-
PubMed. Organocatalytic Reductive Amination of Aldehydes with 2-Propanol: Efficient Access to N-Alkylated Amines. (2025). Available from: [Link]
- Google Patents. Process for the selective alkylation of an aniline. (1983).
- Powers, D. C., & Baran, P. S. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
-
SLS Ireland. 1,4-Benzodioxan-6-amine, >=98%. Available from: [Link]
- Perregaard, J., et al. (1999). N-Substituted (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives as D(2) antagonists/5-HT(1A) partial agonists with potential as atypical antipsychotic agents. Journal of medicinal chemistry, 42(17), 3342–3355.
-
PubChem. 2,3-Dihydro-1,4-benzodioxin-6-ol. Available from: [Link]
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reaction conditions for synthesizing N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine
An Application Note for the Synthesis of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine
Introduction: The 1,4-Benzodioxane Scaffold and Its N-Propyl Amine Derivative
The 1,4-benzodioxane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory and anticancer properties.[2][3] The target molecule, N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine, is a functionalized derivative that holds potential for investigation in drug discovery programs. Its synthesis requires a controlled and efficient method for the introduction of the N-propyl group onto the 6-amino precursor.
This document provides a comprehensive guide to the synthesis of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine, focusing on the robust and highly selective method of reductive amination. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed protocols, mechanistic insights, and a framework for successful execution.
Synthetic Strategy: Reductive Amination as the Method of Choice
The primary goal is the mono-N-alkylation of the primary amine, 2,3-dihydro-1,4-benzodioxin-6-amine. While direct alkylation with a propyl halide is a theoretical possibility, this approach is often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as potential quaternary ammonium salt formation.
A superior strategy is reductive amination. This one-pot reaction proceeds in two stages:
-
Imine Formation : The primary amine reacts with an aldehyde (in this case, propionaldehyde) to form a Schiff base, or imine.
-
Reduction : The C=N double bond of the imine is selectively reduced to a C-N single bond, yielding the desired secondary amine.
This method is highly favored because the imine forms only once on the primary amine, which elegantly circumvents the problem of over-alkylation.[4] The choice of reducing agent is critical; mild hydrides that selectively reduce the imine in the presence of the aldehyde are preferred.[4][5][6]
Overall Synthetic Workflow
The synthesis is a two-step process, beginning with the preparation of the key amine intermediate from its corresponding nitro compound, followed by the final N-propylation via reductive amination.
Caption: Overall Synthetic Workflow.
Part 1: Synthesis of the Precursor, 2,3-dihydro-1,4-benzodioxin-6-amine (3)
The necessary starting material, 2,3-dihydro-1,4-benzodioxin-6-amine, is most conveniently prepared by the catalytic hydrogenation of its nitro precursor.[7] This reaction is typically high-yielding and clean, utilizing a palladium on carbon (Pd/C) catalyst.
Protocol 1: Hydrogenation of 6-Nitro-2,3-dihydro-1,4-benzodioxine (2)
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |
| 6-Nitro-2,3-dihydro-1,4-benzodioxine (2) | 181.15 | 10.0 g | 55.2 | 1.0 eq |
| 10% Palladium on Carbon (Pd/C) | N/A | ~0.5 g | N/A | Catalytic |
| Tetrahydrofuran (THF), Anhydrous | 72.11 | 350 mL | N/A | Solvent |
| Hydrogen (H₂) Gas | 2.02 | 5-7 atm | Excess | Reductant |
Procedure:
-
Setup: To a suitable high-pressure reactor (e.g., a Parr hydrogenator), add 6-nitro-2,3-dihydro-1,4-benzodioxine (10.0 g, 55.2 mmol) and 10% Pd/C (approx. 0.5 g).
-
Inerting: Seal the reactor and purge the atmosphere with an inert gas, such as nitrogen or argon.
-
Solvent Addition: Add anhydrous tetrahydrofuran (350 mL) via cannula or a sealed addition funnel.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 5-7 atm.
-
Reaction: Begin vigorous stirring and gently heat the reaction mixture to 40-45°C. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 10 hours.
-
Work-up: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system again with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional THF to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield 2,3-dihydro-1,4-benzodioxin-6-amine (3) as a reddish-brown oil, which may solidify upon standing.[7] The crude product is often of sufficient purity for the next step.
Part 2: Synthesis of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine (1)
This core protocol utilizes reductive amination with sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that can be added directly to the mixture of the amine and aldehyde.[6] It is less water-sensitive than other borohydrides and is highly effective in non-protic solvents like 1,2-dichloroethane (DCE).[6]
Protocol 2: Reductive Amination
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |
| 2,3-dihydro-1,4-benzodioxin-6-amine (3) | 151.16 | 5.00 g | 33.1 | 1.0 eq |
| Propionaldehyde | 58.08 | 2.11 g (2.6 mL) | 36.4 | 1.1 eq |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 8.40 g | 39.7 | 1.2 eq |
| 1,2-Dichloroethane (DCE), Anhydrous | 98.96 | 150 mL | N/A | Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | N/A | ~100 mL | N/A | Quenching |
| Dichloromethane (DCM) | 84.93 | ~150 mL | N/A | Extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | N/A | Drying Agent |
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2,3-dihydro-1,4-benzodioxin-6-amine (5.00 g, 33.1 mmol) in anhydrous 1,2-dichloroethane (150 mL).
-
Aldehyde Addition: Add propionaldehyde (2.6 mL, 36.4 mmol) to the solution at room temperature. Stir the mixture for 20-30 minutes to allow for the initial formation of the imine intermediate.
-
Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (8.40 g, 39.7 mmol). Note: The addition may be slightly exothermic.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 4-12 hours).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (~100 mL). Stir for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 75 mL).
-
Washing & Drying: Combine all organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine (1) .
Mechanism of Reductive Amination
The reaction proceeds through a well-established pathway, highlighting the synergy between imine formation and selective reduction.
Caption: Mechanism of Reductive Amination.
References
- Vertex AI Search. (2024). CAS 86393-33-1: Fluoroquinolonic acid.
- ChemicalBook. (2023). 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid synthesis.
- Leap Chem Co., Ltd. (n.d.). 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid丨CAS 86393-33-1.
- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
- BLD Pharm. (n.d.). 86393-33-1|7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
- Anax Laboratories. (n.d.). 86393-33-1 | Ciprofloxacin EP Impurity A.
- PubMed. (1993). Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. Arzneimittelforschung, 43(6), 659-663.
- AIR Unimi. (n.d.). How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?
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- TSI Journals. (2007). Chemistry and Pharmacology of Benzodioxanes.
- Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.
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- ResearchGate. (2014). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study.
- ResearchGate. (2015). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents.
- Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.
- Santa Cruz Biotechnology. (n.d.). N-[(2E)-3-phenylprop-2-enyl]-2,3-dihydro-1,4-benzodioxin-6-amine.
- ACS Publications. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions.
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Application Note: A Systematic Approach to Solvent Selection for N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine
Introduction
N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine is a substituted benzodioxin, a heterocyclic motif of significant interest in medicinal chemistry and materials science. The successful application of this compound in any experimental setting—be it for reaction chemistry, biological screening, or formulation—is critically dependent on the appropriate selection of a solvent. An ideal solvent not only ensures complete dissolution at the target concentration but also guarantees the stability of the compound and its compatibility with downstream applications.
This guide provides a comprehensive, systematic protocol for researchers, scientists, and drug development professionals to identify and validate a suitable solvent system for N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine. The methodology emphasizes a two-pronged approach: a theoretical assessment based on molecular structure followed by a practical, small-scale experimental screening.
Molecular Profile and Solubility Prediction
To make an informed choice, we must first analyze the structure of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine.
Structure: ``` O--CH2 / | C6H4--O--CH2 | NH-CH2-CH2-CH3
Caption: Experimental workflow for small-scale solubility assessment.
Part 3: Protocol for Stock Solution Preparation
Once an optimal solvent is identified, preparing an accurate and stable stock solution is crucial for experimental reproducibility. [1][2][3] Objective: To prepare a 10 mL stock solution of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine at a precise concentration (e.g., 10 mM).
Materials:
-
N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine (Molecular Weight to be determined)
-
Selected optimal solvent (e.g., DMSO)
-
10 mL Class A volumetric flask [1]* Calibrated analytical balance
-
Spatula and weighing paper/boat
-
Funnel
-
Benchtop sonicator
-
0.22 µm syringe filter (ensure compatibility with the solvent)
-
Appropriate storage vials (e.g., amber glass vials)
Methodology:
-
Calculation: Calculate the mass of the compound required. For a 10 mM solution in 10 mL (0.01 L): Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )
-
Weighing: Accurately weigh the calculated mass of the compound onto weighing paper. [1]3. Initial Dissolution: Using a funnel, carefully transfer the weighed solid into the 10 mL volumetric flask. Add approximately 7-8 mL of the chosen solvent.
-
Quantitative Transfer: Rinse the weighing paper and funnel with small aliquots of the solvent, adding the rinsate to the flask to ensure all material is transferred. [3]5. Complete Dissolution: Cap the flask and mix by inversion. If necessary, sonicate the flask in a water bath for 5-10 minutes until all solid has completely dissolved. Allow the solution to return to room temperature.
-
Bringing to Volume: Carefully add the solvent dropwise until the bottom of the meniscus is precisely on the calibration mark of the flask. [1][3]7. Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Filtration & Storage: For long-term stability and to remove any particulates, filter the solution through a 0.22 µm solvent-compatible syringe filter into a clean, labeled storage vial.
-
Labeling: Label the vial clearly with the compound name, concentration, solvent, preparation date, and your initials. [2]Store at the appropriate temperature (typically -20°C or -80°C) protected from light.
Decision Tree for Solvent Selection
Caption: Decision-making process for selecting the final solvent.
Conclusion and Best Practices
The selection of an appropriate solvent is a foundational step that dictates the quality and reliability of subsequent experimental data. For a molecule with mixed polarity like N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine, a systematic screening approach is essential. Polar aprotic solvents such as DMSO and DMF are often excellent starting points due to their strong solubilizing power. However, their compatibility with the intended application (e.g., cell-based assays, NMR) must always be verified. In cases where a single solvent is not ideal, the use of co-solvent systems (e.g., DMSO/Ethanol or DCM/Methanol) may be explored. Always prioritize the use of high-purity, anhydrous solvents to prevent degradation of the target compound.
References
-
Hansen, C. M. (n.d.). Hansen Solubility Parameters. hansen-solubility.com. [Link]
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
-
Westfall, S. (n.d.). Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services. [Link]
-
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Bitesize Bio. [Link]
-
Senthil Kumar, K., et al. (2024, April 2). Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers. Research J. Pharm. and Tech. [Link]
-
Sciencemadness.org. (2017, October 7). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Sciencemadness Discussion Board. [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia. [Link]
-
Moghimipour, E., et al. (2019). Measurement of Hansen Solubility Parameters of Human Stratum Corneum. PMC. [Link]
-
Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Chemistry LibreTexts. [Link]
-
ReAgent Chemical Services. (2024, July 17). How To Make A Standard Solution. The Chemistry Blog. [Link]
-
Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. Rice University Experimental Biosciences. [Link]
-
Zhang, L., et al. (2013). Selective Solid Phase Extraction of Aromatic Amines in Mainstream Tobacco Smoke Solution Using Molecularly Imprinted Polymer. Journal of the Korean Chemical Society. [Link]
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Application Notes and Protocols: The Utility of Benzodioxin Amines in GPCR Ligand Design
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of the benzodioxin amine scaffold in the design and characterization of G-Protein Coupled Receptor (GPCR) ligands. This document will delve into the synthesis, structure-activity relationships (SAR), and the critical experimental protocols for evaluating these compounds, underscoring their versatility in targeting various GPCRs, including adrenergic, serotonergic, and dopaminergic receptors.[1][2][3][4]
Introduction: The Benzodioxin Amine Scaffold in GPCR Drug Discovery
The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, consistently featured in the development of potent and selective ligands for a multitude of biological targets.[4] Its rigid, yet conformationally informative structure, combined with the synthetic tractability of introducing an amine-containing side chain, makes it an ideal starting point for exploring the chemical space of GPCRs.[3][5] The strategic placement of substituents on both the aromatic ring and the amine allows for fine-tuning of pharmacological properties, leading to the discovery of agonists, antagonists, and inverse agonists with high affinity and selectivity for specific GPCR subtypes.[6][7][8]
These notes will provide a practical framework for leveraging the benzodioxin amine scaffold in GPCR ligand design, from initial synthesis to comprehensive pharmacological characterization.
Part 1: Synthesis of Benzodioxin Amine Derivatives
The synthesis of benzodioxin amine-based GPCR ligands typically involves a multi-step process. A generalizable synthetic route is outlined below, which can be adapted based on the desired final compound. This protocol describes the synthesis of a generic 2-((amino)methyl)-2,3-dihydrobenzo[b][9][10]dioxine derivative.
Protocol 1: General Synthesis of a Benzodioxin Amine Ligand
Objective: To synthesize a representative benzodioxin amine scaffold for subsequent biological evaluation.
Materials:
-
1,2-Dibromoethane
-
Potassium Carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Lithium Aluminum Hydride (LAH) or other suitable reducing agent
-
Tetrahydrofuran (THF), anhydrous
-
Appropriate amine
-
Coupling agents (e.g., isobutyl chloroformate, N-methylmorpholine)
-
Solvents for extraction and purification (e.g., ethyl acetate, hexane, dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Benzodioxin Core:
-
To a suspension of a suitable catechol precursor and K2CO3 in DMF, add 1,2-dibromoethane.
-
Stir the reaction mixture under reflux for 10-12 hours.[11]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the desired 2,3-dihydrobenzo[b][9][10]dioxine intermediate.[11]
-
-
Reduction of the Ester/Carboxylic Acid:
-
If starting from an ester, dissolve the benzodioxin intermediate in anhydrous THF.
-
Carefully add a reducing agent like LAH portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water and a sodium hydroxide solution.
-
Filter the resulting suspension and concentrate the filtrate to yield the corresponding alcohol.
-
-
Introduction of the Amine Moiety:
-
The alcohol can be converted to a leaving group (e.g., mesylate or tosylate) and subsequently displaced with the desired amine.
-
Alternatively, the corresponding carboxylic acid can be coupled directly with an amine using standard peptide coupling reagents.[12] To a solution of the carboxylic acid in THF at 0°C, add isobutyl chloroformate and N-methylmorpholine, followed by the desired amine.[11]
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the final benzodioxin amine derivative by column chromatography.
-
Characterization: The structure of the synthesized compound should be confirmed using techniques such as 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS).[11][12]
Part 2: Pharmacological Characterization of Benzodioxin Amine Ligands
Once synthesized, the pharmacological properties of the benzodioxin amine ligands must be determined. This involves assessing their ability to bind to the target GPCR and to elicit a functional response (agonist, antagonist, or inverse agonist activity). Radioligand binding assays and functional assays are the gold standards for this characterization.[9][13]
Protocol 2: Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the synthesized benzodioxin amine for a specific GPCR.[9][13]
Materials:
-
Cell membranes expressing the target GPCR[10]
-
Radioligand specific for the target GPCR (e.g., [3H]-Prazosin for α1-adrenergic receptors, [3H]-Spiperone for D2/D4 dopamine receptors)
-
Synthesized benzodioxin amine compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)[10]
-
Non-specific binding competitor (a high concentration of an unlabeled ligand)
-
96-well plates
-
Glass fiber filters (e.g., GF/C) presoaked in polyethyleneimine (PEI)[10]
-
Filter-mate harvester or equivalent vacuum filtration system[10]
-
Scintillation cocktail and a scintillation counter[10]
Procedure (Competition Binding Assay):
-
Membrane Preparation: Thaw the frozen cell membrane preparation and resuspend it in ice-cold assay buffer.[10] Determine the protein concentration using a standard protein assay (e.g., BCA assay).[10]
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:[10]
-
150 µL of the membrane preparation (3-120 µg protein, depending on receptor expression)[10]
-
50 µL of the synthesized benzodioxin amine compound at various concentrations (typically a serial dilution).
-
50 µL of the radioligand at a concentration near its Kd.[10]
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of the non-specific competitor.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[10]
-
Filtration: Stop the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester.[10]
-
Washing: Wash the filters multiple times with ice-cold wash buffer.[10]
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.[10]
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis (e.g., in Prism) to determine the IC50 value.[10]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Protocol 3: Functional Assay - Calcium Mobilization
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of the synthesized benzodioxin amine at a Gq-coupled GPCR.
Background: Many GPCRs, upon activation, couple to Gq proteins, which in turn activate phospholipase C, leading to an increase in intracellular calcium concentration. This change in calcium can be measured using fluorescent calcium indicators.[14][15][16] For GPCRs that do not naturally couple to Gq, co-transfection with a promiscuous Gα subunit like Gα16 can redirect the signaling pathway towards calcium release.[14][15]
Materials:
-
Cells expressing the target GPCR (e.g., HEK293T or CHO-K1 cells)[14][15]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-4)[15]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Synthesized benzodioxin amine compound
-
Known agonist and antagonist for the target GPCR
-
Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR)[17]
Procedure:
-
Cell Culture and Plating: Culture the cells expressing the target GPCR and plate them in a 96-well or 384-well plate. Allow the cells to adhere overnight.
-
Dye Loading: Aspirate the culture medium and add the fluorescent calcium dye dissolved in assay buffer to each well. Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for dye uptake.
-
Compound Preparation: Prepare serial dilutions of the synthesized benzodioxin amine compound, the known agonist, and the known antagonist in assay buffer.
-
Measurement of Agonist Activity:
-
Place the cell plate in the fluorescence plate reader.
-
Measure the baseline fluorescence.
-
Add the different concentrations of the synthesized compound or the known agonist to the wells.
-
Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates an agonist response.
-
-
Measurement of Antagonist Activity:
-
Pre-incubate the cells with different concentrations of the synthesized compound for a specified period.
-
Add a fixed concentration of the known agonist (typically its EC80) to the wells.
-
Measure the fluorescence intensity over time. A decrease in the agonist-induced fluorescence indicates an antagonist response.
-
-
Data Analysis:
-
For agonist activity, plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
For antagonist activity, plot the inhibition of the agonist response against the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
Part 3: Structure-Activity Relationship (SAR) and Data Interpretation
The systematic modification of the benzodioxin amine scaffold allows for the elucidation of its structure-activity relationship (SAR). Key modifications often include:
-
Substitution on the Benzene Ring: The position and nature of substituents on the aromatic ring can significantly impact affinity and selectivity for different GPCR subtypes.[7]
-
Stereochemistry at the Dioxane Ring: The stereochemistry of substituents on the dioxane ring can lead to significant differences in biological activity.[7]
-
Nature of the Amine: The type of amine (primary, secondary, or tertiary) and the nature of its substituents can influence potency and selectivity.[18]
-
Linker Length and Composition: The chain connecting the benzodioxin core to the amine can be varied to optimize interactions with the receptor binding pocket.[19]
Representative Data for Benzodioxin Amine-Based GPCR Ligands
| Compound/Ligand | Target GPCR | Assay Type | Potency (Ki/EC50/IC50) | Selectivity | Reference |
| 1-(2,3-dihydrobenzo[b][9][10]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine | Dopamine D4 | Binding (Ki) | High Affinity (1.1-15 nM range for series) | High D2/D4 selectivity (800-6700 fold) | [1] |
| Openphendioxan Analogues | α1-adrenoreceptor subtypes | Binding and Functional | Varies with substitution | Subtype dependent | [6] |
| WB 4101 Analogues | α1-adrenoreceptor subtypes | Binding and Functional | Varies with substitution | Subtype dependent | [3][7] |
Visualizations
GPCR Signaling Pathway (Gq-coupled)
Caption: Workflow for the pharmacological characterization of benzodioxin amine ligands.
Structure-Activity Relationship (SAR) of Benzodioxin Amines
Caption: Key modification points for SAR studies of benzodioxin amine ligands.
Conclusion
The benzodioxin amine scaffold represents a highly valuable and versatile platform for the design and discovery of novel GPCR ligands. Its favorable physicochemical properties and synthetic accessibility allow for extensive SAR exploration, leading to the identification of compounds with tailored pharmacological profiles. The protocols and data presented in these application notes provide a solid foundation for researchers to effectively utilize this scaffold in their GPCR-targeted drug discovery programs.
References
-
Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. [Link]
-
Kranz, M., et al. (2011). Evaluation of 18F-labeled benzodioxine piperazine-based dopamine D4 receptor ligands: lipophilicity as a determinate of nonspecific binding. Journal of Medicinal Chemistry. [Link]
-
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
U'Prichard, D. C., et al. (1978). Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes. Molecular Pharmacology. [Link]
-
Lauwers, E., et al. (2009). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments. [Link]
-
GenScript. GPCR Functional Cell-based Assays. [Link]
-
Springer Nature Experiments. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. [Link]
-
Carrieri, A., et al. (2010). Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study. Bioorganic & Medicinal Chemistry. [Link]
-
Zhang, R., et al. (2017). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Piergentili, A., et al. (2008). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry. [Link]
-
Zhang, R., & Xie, X. (2017). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery. [Link]
-
PDSP. Assay Protocol Book. [Link]
-
Pigini, M., et al. (1988). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry. [Link]
-
Quaglia, W., et al. (2002). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry. [Link]
-
Piergentili, A., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry. [Link]
- Newman, A. H., et al. (2002). Dopamine receptor ligands and therapeutic methods based thereon.
-
Ariano, M. A., et al. (1993). Multiple fluorescent ligands for dopamine receptors. II. Visualization in neural tissues. Brain Research. [Link]
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. [Link]
-
Du, Y., et al. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. Molecules. [Link]
-
Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry. [Link]
-
Schepmann, D., et al. (2021). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules. [Link]
-
Glennon, R. A., Dukat, M., & Westkaemper, R. B. (2000). Serotonin Receptor Subtypes and Ligands. Psychopharmacology: The Fourth Generation of Progress. [Link]
-
Ha, H. J., & Park, H. (2001). Serotonin Receptor and Transporter Ligands – Current Status. Current Medicinal Chemistry. [Link]
-
Al-Rashida, M., et al. (2018). Synthesis of 2,3-dihydrobenzo[b]d[9][10]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[9][10]xazine-8-carboxamide derivatives as PARP1 inhibitors. Molecules. [Link]
-
Kolb, P., et al. (2009). Structure-based discovery of 2-adrenergic receptor ligands. Proceedings of the National Academy of Sciences. [Link]
-
Encyclopedia.pub. (2021). Ligands of Adrenergic Receptors. [Link]
-
Cichero, E., et al. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands. ACS Chemical Neuroscience. [Link]
-
Jacobson, K. A., & Costanzi, S. (2012). Functionalized Congener Approach to the Design of Ligands for G Protein–Coupled Receptors (GPCRs). Journal of Medicinal Chemistry. [Link]
-
Franchini, S., et al. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules. [Link]
-
Schöffmann, A., et al. (2021). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences. [Link]
-
Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry. [Link]
-
Pallavicini, M., et al. (2021). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Molbank. [Link]
-
Kurczab, R., & Bojarski, A. J. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules. [Link]
-
Stank, A., et al. (2023). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Biochemical Pharmacology. [Link]
-
Drug Discovery Chemistry. GPCR-Targeted Drug Design. [Link]
-
Modica, M., et al. (2000). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Evaluation of 18F-labeled benzodioxine piperazine-based dopamine D4 receptor ligands: lipophilicity as a determinate of nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dbt.univr.it [dbt.univr.it]
- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 13. multispaninc.com [multispaninc.com]
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- 15. genscript.jp [genscript.jp]
- 16. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 18. mdpi.com [mdpi.com]
- 19. bioorg.org [bioorg.org]
Troubleshooting & Optimization
Technical Support Center: Column Chromatography Purification of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine via column chromatography. The content is structured to address specific experimental challenges through a troubleshooting and FAQ format, grounded in established scientific principles and practical field experience.
I. Foundational Principles: Understanding the Molecule and the Method
N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine is a primary aromatic amine. Its purification by normal-phase column chromatography is often complicated by the basicity of the amine functional group, which can lead to strong interactions with the acidic silanol groups on the surface of silica gel.[1] This interaction can result in poor peak shape (tailing), irreversible adsorption, and even degradation of the target compound.[1] A successful purification strategy must mitigate these interactions to achieve high purity and yield.
II. Troubleshooting Guide: Addressing Common Purification Issues
This section addresses specific problems encountered during the column chromatography of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine.
Question: My compound is streaking or tailing badly on the silica gel column. What is causing this and how can I fix it?
Answer:
Severe peak tailing is a classic sign of strong acid-base interactions between your basic amine compound and the acidic silica stationary phase.[2] This leads to a non-linear adsorption isotherm, where a portion of your compound is retained much more strongly than the bulk, resulting in a "tail."
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a volatile basic modifier to your eluent.[1][2][3]
-
Triethylamine (TEA): Adding 0.1-2% (v/v) TEA to your mobile phase is a standard practice.[2][4] The TEA will preferentially interact with the acidic silanol groups, effectively "masking" them from your target amine and leading to a more symmetrical peak shape.[1]
-
Ammonia: A solution of ammonia in methanol can also be used, which is particularly effective for highly basic compounds.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient or undesirable (e.g., due to difficulties in removing the modifier), consider using a different stationary phase.
-
Amine-functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a slightly basic environment that repels basic compounds, leading to improved peak shape and predictable elution.[2][5]
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica for the purification of basic compounds.[3] Ensure you are using neutral or basic alumina, as acidic alumina will present the same problems as silica.
-
dot
Caption: Troubleshooting workflow for peak tailing of basic compounds.
Question: My compound is not eluting from the column, even with a highly polar solvent system like 10% methanol in dichloromethane. What should I do?
Answer:
This issue, known as irreversible adsorption, is an extreme case of the acid-base interaction discussed previously. Your amine is so strongly bound to the silica that even highly polar solvents cannot displace it.
Solutions:
-
Stability Check: First, ensure your compound is stable on silica gel.[6] Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If the spot has degraded or a significant amount remains at the baseline, silica chromatography may not be suitable without deactivation.
-
Drastic Mobile Phase Modification:
-
If you haven't already, add a basic modifier like triethylamine or ammonium hydroxide to your most polar eluent.[1] This is often the key to eluting strongly retained amines.
-
-
Change of Stationary Phase: This is the most reliable solution for irreversible adsorption.
-
Amine-functionalized silica is highly recommended as it is designed to prevent these strong interactions.[2][5]
-
Reversed-phase chromatography (C18 silica) is another excellent option. In this technique, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[7] Your compound will elute based on its hydrophobicity, avoiding the acid-base issues altogether.
-
Question: I'm seeing poor separation between my target compound and a closely related impurity. How can I improve the resolution?
Answer:
Improving resolution requires optimizing the selectivity of your chromatographic system. This involves adjusting parameters to exploit subtle differences between your product and the impurity.[1]
Solutions:
-
Optimize the Mobile Phase:
-
Solvent System: Experiment with different solvent systems. Instead of the common hexane/ethyl acetate or dichloromethane/methanol, try systems with different solvent selectivities. For example, replacing ethyl acetate with methyl tert-butyl ether (MTBE) or dichloromethane with chloroform can alter the interactions and improve separation.
-
Isocratic vs. Gradient Elution: If you are using an isocratic (constant solvent composition) system, switching to a shallow gradient elution can often improve the separation of closely eluting compounds.[2][8] A slow, gradual increase in the polar solvent can enhance resolution.
-
-
Column Parameters:
-
Silica Gel Particle Size: Using silica gel with a smaller particle size (e.g., 25-40 µm for flash chromatography) provides a greater surface area and can lead to sharper peaks and better resolution.[9]
-
Column Dimensions: A longer, narrower column will generally provide better separation than a short, wide column, although the purification will take longer.
-
-
Loading Technique:
dot
Caption: Strategies to improve chromatographic resolution.
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine?
A good starting point is to use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system.[11][12] A common mobile phase for compounds of this polarity is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol.[8] Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.3 on the TLC plate.[12] Remember to add 0.5-1% triethylamine to the TLC solvent to mimic the conditions of the column.
Q2: How much silica gel should I use for my purification?
The ratio of silica gel to crude sample mass depends on the difficulty of the separation.
-
Easy Separations (large ΔRf on TLC): A ratio of 20:1 to 40:1 (silica:crude) is often sufficient.[12]
-
Difficult Separations (small ΔRf on TLC): A ratio of 50:1 to 100:1 or even higher may be necessary.[3][12]
| Separation Difficulty | ΔRf on TLC | Silica:Crude Sample Ratio |
| Easy | > 0.2 | 20:1 - 40:1 |
| Moderate | 0.1 - 0.2 | 40:1 - 70:1 |
| Difficult | < 0.1 | 70:1 - 120:1[12] |
Q3: What are the potential impurities I should be aware of during the synthesis and purification?
Potential impurities can arise from starting materials, by-products, or degradation products.[13] For N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine, which might be synthesized via reductive amination or N-alkylation of 2,3-dihydro-1,4-benzodioxin-6-amine, common impurities could include:
-
Unreacted 2,3-dihydro-1,4-benzodioxin-6-amine.
-
Over-alkylated (di-propylation) by-products.
-
Aldehyde or propyl halide starting materials.
-
By-products from the reducing agent used.
Q4: Can I use reversed-phase chromatography for this purification?
Yes, and it can be an excellent choice, especially if you are struggling with normal-phase silica. In reversed-phase chromatography, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[14] To ensure the amine is in its protonated, more water-soluble form, it is common to add an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase.[7]
IV. Experimental Protocol: Flash Chromatography of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine
This protocol assumes a moderately difficult separation on a 1 gram scale.
1. Preparation:
- TLC Analysis: Develop a solvent system using hexanes/ethyl acetate with 1% triethylamine that provides an Rf of ~0.25 for the target compound.
- Column Selection: Based on a 50:1 ratio, select a column appropriate for 50g of silica gel.
- Sample Preparation (Dry Loading): Dissolve 1g of the crude material in a minimal amount of dichloromethane. Add ~3-5g of silica gel and evaporate the solvent on a rotary evaporator until a fine, free-flowing powder is obtained.[3]
2. Column Packing:
- Insert a cotton or glass wool plug at the bottom of the column.
- Add a small layer of sand.
- Prepare a slurry of 50g of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes/ethyl acetate + 1% TEA).
- Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a level surface.[12]
- Add another thin layer of sand on top of the packed silica.
3. Running the Column:
- Drain the solvent until it is just level with the top sand layer.
- Carefully add the dry-loaded sample powder to the top of the column, creating a uniform layer.
- Gently add a final layer of sand over the sample.
- Carefully fill the column with the eluent.
- Apply pressure (air or pump) to begin the elution, collecting fractions.[15]
4. Elution and Monitoring:
- Start with the solvent system determined by TLC (isocratic elution).
- After several column volumes, if the product is eluting too slowly, you can gradually increase the polarity of the mobile phase (gradient elution).[2]
- Monitor the collected fractions by TLC to identify which ones contain the pure product.
5. Work-up:
- Combine the pure fractions.
- Remove the solvent using a rotary evaporator. The use of triethylamine necessitates co-evaporation with a solvent like toluene to fully remove it.
- Dry the final product under high vacuum.
V. References
-
Kinesis Technical Team. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis. Available at:
-
Lab Tech. (2025, August 21). How to Optimize Flow Rates and Particle Size for High-throughput Column Chromatography. Lab Tech. Available at:
-
Anonymous. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Available at:
-
Restek Corporation. (n.d.). Troubleshooting Guide. Available at:
-
Vanhoenacker, G., et al. (2018, February 1). Stationary-Phase Optimized Selectivity in Liquid Chromatography (SOS-LC) for Pharmaceutical Analysis. LCGC International. Available at:
-
Biotage. (2025, December 6). Successful flash chromatography. Biotage. Available at:
-
Gunnarsson, C., et al. (n.d.). Optimization of integrated chromatography sequences for purification of biopharmaceuticals. PMC. Available at:
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Available at:
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. Available at:
-
Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Chrom Tech, Inc. Available at:
-
Srijaranai, S., et al. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai J. Sci., 37(3), 384-396. Available at:
-
Akay, C., & Can, N. O. (2007). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. Hacettepe Journal of Biology and Chemistry, 35(2), 125-131. Available at:
-
Pelletier, J. C. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. JoVE. Available at:
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. Available at:
-
Pirkle, W. H., & Welch, C. J. (2025, August 5). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. Available at:
-
Miller, T. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at:
-
Longdom Publishing. (2023, May 24). Column Chromatography in Pharmaceutical Analysis: Methods and Applications. Longdom Publishing. Available at:
-
Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Phenomenex. Available at:
-
Anonymous. (n.d.). Scholars Research Library - Der Pharma Chemica. Available at:
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. HALO Columns. Available at:
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at:
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Available at:
-
Anonymous. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Available at:
-
Ghosh, A., et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. Available at:
-
Aziz-ur-Rehman, et al. (2026, January 17). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. ResearchGate. Available at:
-
PubChem. (n.d.). N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide. Available at:
-
Benchchem. (n.d.). Application Notes and Protocols for the Purification of 6-Propylpyridazin-3-amine. Benchchem. Available at:
-
Anonymous. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Request PDF. Available at:
-
American Elements. (n.d.). amine hydrochloride. American Elements. Available at:
-
Miller, T. (2023, January 19). Is there an easy way to purify organic amines? Biotage. Available at:
-
Tanaka, R., et al. (2022, January 18). Elucidation of Chemical Interactions between Crude Drugs Using Quantitative Thin-Layer Chromatography Analysis. MDPI. Available at:
-
PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-methylamine. Available at:
-
Anonymous. (n.d.). SUPPLEMENTARY DATA Novel functionalized melamine-based nitroheterocycles: synthesis and activity against trypanosomatid parasite. Available at:
-
Anonymous. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Available at:
-
Fluorochem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-amine hydrochloride (CAS 801316-07-4). Fluorochem. Available at:
-
Jones, J. R., et al. (2022, November 24). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. eScholarship. Available at:
-
Santa Cruz Biotechnology. (n.d.). N-[(2E)-3-phenylprop-2-enyl]-2,3-dihydro-1,4-benzodioxin-6-amine. Santa Cruz Biotechnology. Available at:
-
Reddit user. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. Available at:
-
Pure Synth. (n.d.). Nitrosamine Impurities. Pure Synth. Available at:
Sources
- 1. biotage.com [biotage.com]
- 2. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 3. How to set up and run a flash chromatography column. [reachdevices.com]
- 4. rsc.org [rsc.org]
- 5. biotage.com [biotage.com]
- 6. Chromatography [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. biotage.com [biotage.com]
- 9. How to Optimize Flow Rates and Particle Size for High-throughput Column Chromatography [eureka.patsnap.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromtech.com [chromtech.com]
- 12. orgsyn.org [orgsyn.org]
- 13. ijpsr.com [ijpsr.com]
- 14. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 15. chromtech.com [chromtech.com]
Technical Support Center: Troubleshooting Benzodioxin Amine Alkylation
Introduction: The "Benzodioxin" Challenge
In medicinal chemistry, the 1,4-benzodioxan (often referred to as benzodioxin) scaffold is a privileged structure found in alpha-blockers (e.g., Doxazosin) and serotonin receptor ligands. However, attaching alkyl groups to amines on this scaffold—specifically at the sterically congested C2 or C3 positions—often results in frustratingly low conversion rates.
This guide addresses the two primary methods for this transformation: Reductive Amination (the preferred, higher-fidelity route) and Direct Nucleophilic Substitution (
Module 1: Diagnostic Workflow
Before altering reagents, identify the specific failure mode using this logic flow.
Figure 1: Diagnostic decision tree for isolating the root cause of reaction failure.
Module 2: Reductive Amination (The Gold Standard)[1]
Reductive amination is generally preferred over direct alkylation for benzodioxin amines to avoid over-alkylation. However, the electron-rich nature of the benzodioxin ring can deactivate the carbonyl (if the scaffold is the electrophile) or the amine (if the scaffold is the nucleophile).
Core Protocol: Titanium(IV)-Mediated Reductive Amination
Context: When standard conditions (STAB/DCE) yield <30% conversion due to steric bulk or poor imine formation. Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium.
Step-by-Step Protocol:
-
Imine Formation (The "Dry" Step):
-
In a flame-dried flask under
, combine the benzodioxin amine (1.0 equiv) and the ketone/aldehyde (1.1 equiv). -
Add Titanium(IV) isopropoxide (
) (1.25 equiv) neat. -
Stir at room temperature for 4–6 hours. Checkpoint: The mixture should become viscous. Monitor by IR (disappearance of C=O stretch) or NMR aliquot.
-
-
Dilution:
-
Dilute the viscous mixture with anhydrous Methanol (0.5 M concentration relative to amine).
-
-
Reduction:
-
Cool to 0°C.
-
Add Sodium Borohydride (
) (1.5 equiv) portion-wise.[1] Note: We use the stronger borohydride here because the Ti-complex is stable. -
Allow to warm to RT and stir for 2 hours.
-
-
Quench (Critical):
-
Add 1N NaOH or
to precipitate titanium salts as (white solid). -
Filter through Celite to remove the titanium sludge.
-
Troubleshooting Q&A
Q: I see the imine intermediate by LCMS, but it won't reduce to the amine.
-
Cause: Steric hindrance around the C=N bond is preventing the hydride attack, or the solvent is too wet (hydrolyzing the imine back to SM).
-
Solution: Switch reducing agents. If using Sodium Triacetoxyborohydride (STAB), it may be too bulky for hindered benzodioxins. Switch to Sodium Cyanoborohydride (
) at pH 5-6 (maintain pH with acetic acid). The cyanide ligand is smaller and electron-withdrawing, making the boron center more electrophilic.
Q: My yield is low, and I see a lot of unreacted starting material.
-
Cause: The equilibrium between the amine and carbonyl is not shifting to the imine.
-
Solution: Add activated 4Å Molecular Sieves to the reaction mixture physically to trap water. Alternatively, use the
protocol described above, which chemically scavenges water.
Data: Reducing Agent Selection Guide
| Reagent | Reactivity | Steric Tolerance | Risk Profile | Best For |
| STAB ( | Mild | Low | Low | General purpose; aldehydes. |
| Moderate | Medium | High (HCN gas) | Ketones; hindered amines; requires acidic pH. | |
| High | High | Low | Stubborn benzodioxin substrates. | |
| High | Low | Low | Only for stepwise (isolate imine first). |
Module 3: Direct Alkylation ( )
Direct alkylation is riskier due to the "Polyalkylation Cascade" (the product is more nucleophilic than the starting material). Use this only if reductive amination is impossible.
Visualizing the Mechanism & Competition
Figure 2: The kinetic competition in direct alkylation. The secondary amine product is often more nucleophilic than the primary amine starting material.[2]
Troubleshooting Q&A
Q: I am getting 40% dialkylated byproduct. How do I stop at mono-alkylation?
-
The "Dilution Principle": The reaction kinetics favor mono-alkylation if the concentration of the alkylating agent is kept infinitesimally low relative to the amine.
-
Protocol Adjustment:
-
Dissolve the Benzodioxin Amine (3.0 equiv) and Base (
) in Acetonitrile. -
Dissolve the Alkyl Halide (1.0 equiv) in a separate volume of solvent.
-
Add the Alkyl Halide solution dropwise over 2–4 hours using a syringe pump.
-
Why this works: The incoming alkyl halide always encounters a vast excess of unreacted starting amine rather than the product.
-
Q: The reaction is stalled at 50% conversion after 24 hours.
-
Cause: The alkyl halide might be a chloride (poor leaving group) or the benzodioxin amine is sterically hindered.
-
Solution (Finkelstein Conditions): Add catalytic Potassium Iodide (KI) (0.1 equiv).
Q: I am seeing racemization of my chiral benzodioxin center.
-
Cause: If your chiral center is at C2 (alpha to the ether oxygen), strong bases can cause proton abstraction and epimerization.
-
Solution: Switch from inorganic bases (
, ) to non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-Lutidine . Avoid heating above 60°C.
Module 4: Scaffold-Specific Insights
The "Benzodioxin Effect"
The 1,4-benzodioxan ring has two oxygen atoms that donate electron density into the benzene ring via resonance.
-
Electronic: If your amine is an aniline derivative (attached directly to the benzene ring), it will be more nucleophilic than a standard aniline.
-
Steric: If your amine is attached to the C2/C3 non-aromatic ring (e.g., (2,3-dihydro-1,4-benzodioxin-2-yl)methanamine), the "pucker" of the dioxane ring creates significant steric drag.
Recommendation: For C2-substituted amines, always assume steric hindrance is the rate-limiting factor. Increase reaction times by 50% compared to standard benzyl amines and utilize the Ti(IV) protocol outlined in Module 2.
References
-
Abdel-Magid, A. F., et al. (1996).[3][9][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Mattson, R. J., et al. (1990).[3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry.
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.
-
BenchChem Technical Support. (2025). "Avoiding Over-alkylation in Amine Synthesis." BenchChem Guidelines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. designer-drug.com [designer-drug.com]
- 8. air.unimi.it [air.unimi.it]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
removing unreacted starting materials from N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the removal of unreacted starting materials from N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine. This document offers in-depth technical guidance based on established chemical principles and purification techniques.
Introduction
The successful synthesis of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine is often followed by the critical step of purification. The removal of unreacted starting materials is paramount to ensure the purity of the final compound, which is essential for accurate downstream applications, including biological assays and further chemical modifications. The optimal purification strategy depends on the synthetic route employed. This guide will address two common synthetic pathways and the specific challenges associated with each.
Two Likely Synthetic Routes:
-
N-propylation of 2,3-dihydro-1,4-benzodioxin-6-amine: This route involves the reaction of the parent amine with a propylating agent. The primary unreacted starting material to be removed is 2,3-dihydro-1,4-benzodioxin-6-amine.
-
Reductive Amination of 2,3-dihydro-1,4-benzodioxan-6-one: This method involves the reaction of the corresponding ketone with propylamine in the presence of a reducing agent. The key unreacted starting materials to be removed are 2,3-dihydro-1,4-benzodioxan-6-one and propylamine.
This guide is structured in a question-and-answer format to directly address specific issues you may encounter during the purification process for each of these synthetic routes.
Scenario 1: Purification after N-propylation of 2,3-dihydro-1,4-benzodioxin-6-amine
In this scenario, the primary impurity is the unreacted starting material, 2,3-dihydro-1,4-benzodioxin-6-amine.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for separating the N-propylated product from the starting amine?
A1: The separation relies on the difference in basicity and polarity between the secondary amine product (N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine) and the primary amine starting material (2,3-dihydro-1,4-benzodioxin-6-amine). While both are basic, their pKa values will differ slightly, and their polarity will also be different, with the N-propylated product being slightly less polar. These differences can be exploited using techniques like acid-base extraction and column chromatography. Aromatic amines are generally less basic than aliphatic amines.[1] The predicted pKa of 2,3-dihydro-1,4-benzodioxin-6-amine is around 4.83. The N-propylation will slightly increase the basicity.
Q2: Which purification technique should I try first?
A2: For a straightforward and often effective initial purification, an acid-base liquid-liquid extraction is highly recommended.[2][3] This method takes advantage of the basic nature of the amines, allowing for their separation from non-basic impurities.
Q3: Can I use column chromatography for this separation?
A3: Yes, column chromatography is a powerful technique for separating compounds with different polarities.[4] The N-propylated product will be less polar than the starting primary amine and will therefore elute first from a normal-phase silica gel column.
Q4: My purified product is an oil. How can I get a solid material?
A4: If your N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine is an oil, you can often induce crystallization by converting it to a salt, such as a hydrochloride salt. This is achieved by dissolving the purified oil in a suitable solvent and treating it with a solution of hydrochloric acid. The resulting salt is typically a crystalline solid with a higher melting point, which can be isolated by filtration.
Troubleshooting Guide: Purification after N-propylation
| Problem | Possible Cause | Solution |
| Poor separation during acid-base extraction. | The pH of the aqueous layer was not optimal to fully protonate both amines. | Ensure the pH of the aqueous acid wash is sufficiently low (pH 1-2) to protonate both the starting amine and the product. Use a pH meter or pH paper to verify. |
| Emulsion formation during extraction. | High concentration of materials or vigorous shaking. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel. Gently swirl or rock the funnel instead of shaking vigorously. |
| Product and starting material co-elute during column chromatography. | The solvent system (eluent) is not optimized for adequate separation. | Use a less polar starting eluent (e.g., a higher ratio of hexane to ethyl acetate) and perform a gradual gradient elution to increase the polarity slowly. This will improve the resolution between the two amines. |
| Streaking or tailing of amine spots on TLC and column. | The acidic nature of the silica gel is interacting with the basic amines. | Deactivate the silica gel by preparing a slurry with the eluent containing a small amount of a volatile base, such as triethylamine (0.5-1%). This will neutralize the acidic sites on the silica and improve the chromatography. |
Experimental Protocols
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the amines, making them water-soluble and extracting them into the aqueous layer. Repeat the acid wash to ensure complete extraction.
-
Separation of Non-Basic Impurities: The organic layer, now containing non-basic impurities, can be discarded.
-
Basification: Combine the acidic aqueous layers and, while cooling in an ice bath, slowly add a base (e.g., 2 M NaOH) until the pH is basic (pH 10-12), which will deprotonate the amines, causing them to precipitate or form an oily layer.
-
Back-Extraction: Extract the basified aqueous solution with a fresh portion of organic solvent (DCM or ethyl acetate). The purified amines will now be in the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified amine mixture.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.5% triethylamine). Pack a column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) to elute the more polar starting amine after the product.
-
Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Diagram: Purification Workflow after N-propylation
Sources
- 1. 1,4-Benzodioxan-6-amine CAS#: 22013-33-8 [m.chemicalbook.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. Benzodioxanes | Thermo Fisher Scientific [thermofisher.com]
- 4. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Storage of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine
Executive Summary & Core Vulnerability
N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine is a secondary aniline derivative characterized by an electron-rich benzodioxan ring fused to an amine-bearing aromatic system.
The Critical Issue: This molecule is inherently unstable in its free base form due to the synergistic electron-donating effects of:
-
The oxygen atoms in the 1,4-benzodioxan ring (ortho/para directors).
These features significantly lower the oxidation potential, making the compound highly susceptible to autoxidation upon exposure to atmospheric oxygen and light. The degradation typically manifests as a color change from off-white/pale yellow to pink, brown, or black, indicating the formation of quinone imines or azo-coupling products.
Module 1: The Degradation Mechanism (The "Why")
To prevent degradation, one must understand the enemy. The oxidation of N-alkyl anilines follows a radical-mediated pathway. The benzodioxan moiety acts as an "antenna," stabilizing the radical cation intermediate and accelerating the reaction.
Visualization: Autoxidation Cascade
The following diagram illustrates the pathway from the stable amine to the colored degradation products.
Figure 1: Radical-mediated autoxidation pathway of electron-rich anilines. Note that the quinone imine species are responsible for the characteristic pink/red discoloration.
Module 2: Storage Protocols (The "How")
Protocol A: Chemical Stabilization (The Gold Standard)
The most effective way to prevent oxidation is to remove the electron density from the nitrogen atom. This is best achieved by converting the free base into a salt.
Recommendation: Convert the free base to the Hydrochloride (HCl) or Fumarate salt immediately after synthesis or purification.
-
Mechanism: Protonation of the amine lone pair (
) renders the nitrogen non-nucleophilic and drastically increases the oxidation potential. -
Stability Gain: Salts are typically stable for years at room temperature, whereas the free base may degrade within days.
Protocol B: Physical Storage Barriers
If you must store the compound as a free base, strict physical barriers are required.
| Parameter | Requirement | Scientific Rationale |
| Atmosphere | Argon (Ar) | Argon is heavier than air and forms a "blanket" over the solid in the vial. Nitrogen ( |
| Temperature | -20°C or -80°C | Arrhenius equation: Lowering temperature exponentially decreases the rate of radical initiation. |
| Container | Amber Glass | Blocks UV/Vis light which can photo-catalyze the initial electron abstraction. |
| State | Solid (Dry) | Avoid storing as a solution. Dissolved oxygen in solvents (especially ethers/alcohols) accelerates oxidation. |
Decision Tree: Storage Workflow
Figure 2: Decision logic for determining optimal storage conditions based on chemical form.
Module 3: Troubleshooting & FAQs
Q1: My sample has turned pink/red. Is it ruined?
Diagnosis: The pink color indicates the formation of quinone imines or N-oxides . This is a surface phenomenon initially. Solution:
-
Do not use directly. The impurities can act as radical initiators and ruin downstream biology/chemistry.
-
Repurification:
-
Dissolve the impure solid in Ethyl Acetate or Dichloromethane.
-
Wash with 10% Sodium Thiosulfate or Sodium Bisulfite (reducing agents) to reduce N-oxides/quinones.
-
Perform an acid-base extraction: Extract amine into 1M HCl (aqueous), wash organic layer (discard), then basify aqueous layer with NaOH and re-extract into organic solvent.
-
Q2: I need to use the free base for my reaction. How do I handle it?
Guidance:
-
Generate the free base in situ if possible. Add the stable HCl salt to your reaction mixture along with a stoichiometric amount of base (e.g., Triethylamine or
). -
If you must isolate the free base, use solvents that have been sparged with Argon for at least 15 minutes to remove dissolved oxygen.
Q3: Why is my LC-MS showing a mass of M+16?
Diagnosis: M+16 corresponds to the addition of one Oxygen atom.
Cause: Formation of the N-Oxide (
References & Authoritative Grounding
-
Radical Oxidation Mechanisms of Anilines:
-
Concept: Anodic and autoxidation pathways of N-alkyl anilines lead to radical cations and subsequent coupling/quinone formation.[3]
-
Source: Hand, R. L., & Nelson, R. F. (1974). "Anodic oxidation pathways of N-alkylanilines." Journal of the American Chemical Society.
-
-
Salt Formation for Stabilization:
-
Concept: Protonation of the amine lone pair prevents electron abstraction, effectively "masking" the oxidation site.
-
Source: "Why are organic amines often more stable as the HCl salt?" Chemical Community Consensus/Reddit Science.
-
-
General Stability of Benzodioxan Derivatives:
-
Concept: Structural analogs (like 1,4-benzodioxan-6-amine) are used in drug development and require careful handling to prevent ring activation.
-
Source: Sigma-Aldrich Technical Data for 1,4-Benzodioxan-6-amine.
-
-
Amine Storage Guidelines:
-
Concept: Secondary amines must be stored under inert atmosphere and controlled temperature to prevent hydrolysis and oxidation.
-
Source: "Amine Storage Conditions: Essential Guidelines." Diplomata Comercial.
-
Sources
separating mono-propyl from di-propyl benzodioxin amine byproducts
Ticket ID: BZD-SEP-001 Subject: Resolution of Mono-propyl vs. Di-propyl Benzodioxin Amine Byproducts Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic Assessment
The Issue: During the reductive amination of benzodioxin amines (typically reacting a primary amine with propanal or acetone), over-alkylation is a pervasive side reaction. The reaction mixture frequently contains:
-
Target: Mono-propyl benzodioxin amine (Secondary Amine).
-
Impurity: Di-propyl benzodioxin amine (Tertiary Amine).
The Challenge: Standard acidic Reverse Phase (RP) HPLC often yields poor resolution because both species are protonated and solvated similarly. Normal Phase (NP) chromatography suffers from peak tailing due to the interaction of the amine nitrogen with silica silanols.
Physicochemical Differentiation: To separate these, we must exploit their structural differences.[1]
| Feature | Mono-Propyl (Target) | Di-Propyl (Impurity) | Separation Lever |
| Amine Class | Secondary ( | Tertiary ( | H-Bonding Capability |
| Hydrophobicity | Moderate | High | RP-HPLC Retention |
| pKa (Est.) | ~9.5 - 10.5 | ~9.0 - 10.0 | pH Manipulation |
| Silica Affinity | High (H-bond donor) | Moderate (No H-bond donor) | Elution Order (NP) |
Diagnostic Workflow
Before selecting a purification method, follow this decision matrix to optimize yield and purity.
Figure 1: Decision matrix for selecting the optimal purification pathway based on resolution and scale.
Protocol A: High pH Reverse Phase HPLC (The "Gold Standard")
Why this works:
At low pH (e.g., TFA, Formic Acid), both amines are fully protonated (
The Protocol:
-
Stationary Phase:
-
Primary Choice: C18 Hybrid particle (e.g., Waters XBridge or Agilent Poroshell HPH).[1] Crucial: Ensure column is rated for pH > 10.
-
Alternative: Phenyl-Hexyl (Exploits
- interactions with the benzodioxin ring).
-
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Bicarbonate (
) in Water, adjusted to pH 10.5 with . -
Solvent B: Acetonitrile (MeCN).
-
-
Gradient Profile (Typical):
-
Note: Di-propyl will elute significantly later.
-
| Time (min) | % Solvent B | Event |
| 0.0 | 5 | Hold |
| 1.0 | 5 | Injection |
| 15.0 | 95 | Gradient |
| 18.0 | 95 | Wash (Di-propyl elutes here) |
| 18.1 | 5 | Re-equilibration |
Troubleshooting:
-
Fix: Ammonium bicarbonate is volatile and less soluble in high % MeCN. Do not exceed 20mM buffer concentration.
Protocol B: Normal Phase Flash Chromatography (Scale-Up)
Why this works: On standard silica, secondary amines (Mono) interact strongly via Hydrogen Bonding with acidic silanols, often leading to irreversible adsorption or severe tailing.[1] Tertiary amines (Di) lack the H-bond donor proton and elute faster.
The Protocol:
-
Stationary Phase:
-
Recommended: Amine-functionalized Silica (KP-NH2).[7] This "caps" surface activity and prevents the Mono-amine from sticking.
-
Standard: Regular Silica (requires mobile phase modifier).
-
-
Mobile Phase (for Regular Silica):
-
Elution Order:
-
First: Di-propyl Benzodioxin (Less Polar, No H-Bond Donor).[1]
-
Second: Mono-propyl Benzodioxin (More Polar, H-Bond Donor).
-
Step-by-Step:
-
Equilibrate column with 98% DCM / 2% MeOH (with 1%
). -
Load sample (Dry load on Celite is preferred to prevent band broadening).
-
Run gradient 0%
10% MeOH in DCM. -
Di-propyl usually elutes at ~2-3% MeOH.
-
Mono-propyl usually elutes at ~5-8% MeOH.
Protocol C: Chemical Workup (Pre-Purification)
If the Di-propyl impurity is abundant (>20%), chromatography loading capacity drops. Use this extraction to enrich the Mono-amine first.
Mechanism: Tertiary amines are generally more lipophilic. By carefully controlling the pH, we can keep the Mono-amine in the aqueous phase (as a salt) while extracting the Di-amine into the organic phase, or vice versa.
Procedure:
-
Dissolve crude mixture in 0.5 M HCl (Aqueous). Both amines form salts.
-
Wash with Dichloromethane (DCM) . (Removes non-basic impurities).
-
Adjust aqueous layer pH to ~8.5 - 9.0 (using dilute NaOH).
-
Note: This is the "Sweet Spot." The Di-propyl amine (more lipophilic) will deprotonate and become organic-soluble before the Mono-propyl amine does.
-
-
Extract with Hexane or Heptane (3x).
-
Result: The Hexane layer will be enriched with Di-propyl impurity.
-
Aqueous: Retains the Mono-propyl target.
-
-
Adjust aqueous layer pH to >12 .
-
Extract with DCM (3x).
-
Result: This organic layer contains the purified Mono-propyl amine.
-
FAQ & Troubleshooting Guide
Q1: My Mono-propyl peak is splitting into two peaks on HPLC.
-
Cause: At neutral pH (6-8), the amine exists in equilibrium between protonated and free base forms, causing "peak splitting" or extreme broadening.[1]
-
Fix: Lock the pH. Go to pH 2 (TFA) or pH 10.5 (
). Do not hover in the middle.
Q2: I am using standard silica Flash, and my product is not eluting.
-
Cause: The secondary amine is H-bonding tightly to the acidic silanols.
-
Fix: Switch to DCM/MeOH/NH3 (90:9:1) . The ammonia is stronger than your amine and will displace it from the silica surface.
Q3: Can I use a scavenger resin?
-
Analysis: Scavenger resins (e.g., Isocyanate resin) react with nucleophiles.[1] They are excellent for removing primary amine starting material. However, they will react with your secondary amine (Mono-propyl) target, binding it to the bead.[1] They will not react with the tertiary (Di-propyl) impurity.
-
Strategy: You could use an electrophilic scavenger to bind the Mono-product, wash away the Di-impurity, and then cleave the Mono-product back off, but this is chemically harsh and inefficient compared to chromatography.[1]
Visualizing the Separation Mechanism
Understanding the molecular interaction is key to troubleshooting.
Figure 2: Mechanistic comparison of elution orders.[1] Note that the elution order inverts between Reverse Phase and Normal Phase.
References
-
Waters Corporation. (2023). Strategies for the Separation of Basic Compounds in Reverse-Phase LC. Waters Application Notes. [Link]
-
Biotage. (2023).[7][10] When should I use an amine-bonded silica for flash chromatography? Biotage Blog. [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1] [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Sciencemadness Discussion Board - Seperation of amines(Post-alkylation) : Hypothetical - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biotage.com [biotage.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. biotage.com [biotage.com]
Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine
Executive Summary
Product/Analyte: N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine Primary Application: Pharmacophore characterization in adrenergic/serotonergic ligand development. Analysis Type: Comparative Solvent Study (CDCl₃ vs. DMSO-d₆) & Structural Verification.
This guide provides a definitive spectral analysis of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine. Unlike standard spectral lists, this document compares the analyte's behavior in Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) to resolve common assignment ambiguities regarding exchangeable amine protons and aromatic coupling patterns.
Structural Context & Pharmacophore Relevance[1]
The 1,4-benzodioxan scaffold is a privileged structure in medicinal chemistry, serving as the core for alpha-adrenergic blockers (e.g., Doxazosin, Piperoxan) and various dopamine agonists.
The specific molecule, N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine , presents a unique analytical challenge:
-
Electron-Rich Aromatic System: The amine substituent at position 6 creates a strong shielding effect on the ortho protons (H-5 and H-7).
-
Flexible Aliphatic Chain: The N-propyl tail adds rotational freedom, requiring careful integration analysis.
-
Regioisomerism Risks: Synthetic routes often yield mixtures of 5-substituted and 6-substituted isomers. NMR is the primary tool for distinguishing these based on spin-spin coupling patterns (AMX vs. ABC systems).
Visualization: Molecular Structure & Proton Labeling
The following diagram establishes the proton labeling scheme used throughout this guide.
Figure 1: Structural segmentation of the analyte for NMR assignment.
Comparative Analysis: Solvent Selection (CDCl₃ vs. DMSO-d₆)
The choice of solvent is not merely about solubility; it dictates the visibility of the exchangeable amine proton and the resolution of the aromatic region.
Performance Comparison Table
| Feature | Alternative A: Chloroform-d (CDCl₃) | Alternative B: DMSO-d₆ | Recommendation |
| Amine (NH) Signal | Poor. Often broad, flattened, or invisible due to rapid exchange. Chemical shift varies (3.0–4.5 ppm).[1] | Excellent. Sharp signal (5.0–5.5 ppm). often shows coupling to the adjacent CH₂, splitting it into a quartet. | Use DMSO-d₆ if proving the secondary amine structure is critical. |
| Aromatic Resolution | High. Sharp peaks with distinct hyperfine coupling. Ideal for calculating J-values. | Moderate. Higher viscosity causes slight line broadening, potentially obscuring small meta-couplings (~2 Hz). | Use CDCl₃ for precise J-coupling analysis to prove regioisomerism. |
| Water Interference | Low (~1.56 ppm).[2] Usually clear of analyte peaks. | High (~3.33 ppm). Can overlap with the N-CH₂ or O-CH₂ signals depending on water content. | CDCl₃ is cleaner for aliphatic integration. |
| Solubility | Good (for free base). | Excellent (for both free base and HCl salts). | DMSO-d₆ is safer for salts. |
Experimental Insight: The "D₂O Shake" Validation
Regardless of the solvent chosen, the identity of the amine proton must be self-validated.
-
Run the standard 1H NMR.
-
Add 1-2 drops of D₂O to the NMR tube.
-
Shake vigorously and re-run.
-
Result: The peak assigned to NH must disappear (exchange with D). If the peak remains, your assignment is incorrect (it is likely an impurity).
Detailed Spectral Assignment
The following data assumes a 400 MHz or 500 MHz spectrometer.
A. Aromatic Region (6.0 – 6.8 ppm)
The 6-substituted benzodioxan possesses a 1,2,4-trisubstituted benzene pattern. This is the fingerprint of the molecule.
-
H-5 (d, J ~2.5 Hz, 1H): Appears as a doublet (or broad singlet) at ~6.10–6.20 ppm . It is ortho to the amine and meta to the ring junction oxygen. The small coupling is a meta-coupling to H-7.
-
H-7 (dd, J ~8.5, 2.5 Hz, 1H): Appears as a doublet of doublets at ~6.15–6.25 ppm . It couples ortho to H-8 (large J) and meta to H-5 (small J).
-
H-8 (d, J ~8.5 Hz, 1H): Appears as a doublet at ~6.65–6.75 ppm . It is less shielded than H-5/H-7 because it is meta to the electron-donating amine group.
Diagnostic Check: If you observe a triplet in the aromatic region, you likely have the 5-amino isomer (a common synthetic impurity), not the 6-amino target.
B. Heterocyclic Ring (4.1 – 4.3 ppm)
-
O-CH₂-CH₂-O (m, 4H): In lower field instruments (300 MHz), this often appears as a singlet. At 400+ MHz, it resolves into a complex AA'BB' multiplet centered at 4.15–4.25 ppm .
-
Note: The electron-donating amine at position 6 does not significantly differentiate the chemical environment of the two methylene groups, leading to significant overlap.
-
C. Propyl Chain & Amine
-
N-H (br s, 1H):
-
CDCl₃: ~3.5 ppm (Variable, broad).
-
*DMSO-d₆: ~5.2 ppm (Broad triplet or quartet if dry).
-
-
N-CH₂ (t, J ~7 Hz, 2H): 2.95–3.05 ppm .
-
Coupling: Couples to the central methylene of the propyl chain. In DMSO, if the NH is slow-exchanging, this triplet may broaden or split further.
-
-
CH₂-CH₃ (sextet, J ~7.4 Hz, 2H): 1.55–1.65 ppm .
-
CH₃ (t, J ~7.4 Hz, 3H): 0.90–1.00 ppm .
Experimental Protocol
Reagents & Equipment[3]
-
Solvent: CDCl₃ (99.8% D) + 0.03% TMS (Tetramethylsilane) as internal standard.
-
Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).
-
Analyte: >5 mg of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine (Free base oil or solid).
Workflow: Structural Verification
This workflow is designed to prevent false positives caused by isomers or residual solvents.
Figure 2: Decision tree for solvent selection and regioisomer confirmation.
Step-by-Step Procedure
-
Preparation: Dissolve 5–10 mg of the sample in 0.6 mL of the chosen solvent.
-
Critical: If the sample is an HCl salt, you must use DMSO-d₆ or perform a free-base extraction (DCM/NaHCO₃) before using CDCl₃.
-
-
Shimming: Ensure good shim on the lock signal. Poor shimming will merge the aromatic meta-couplings, making isomer identification impossible.
-
Acquisition:
-
Pulse angle: 30° or 90°.
-
Relaxation delay (d1): At least 2.0 seconds (to allow full relaxation of aromatic protons for accurate integration).
-
Scans (ns): 16 (usually sufficient for >5mg).
-
-
Processing:
-
Apply an exponential window function (LB = 0.3 Hz).
-
Phase correct manually to ensure flat baseline around the broad NH peak.
-
Reference TMS to 0.00 ppm (CDCl₃) or residual DMSO pentet to 2.50 ppm.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Standard reference for aromatic coupling constants and alkyl shifts).
-
Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[3] Link
-
Idris, N., et al. (2022).[1][5][6] "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs." International Journal of Organic Chemistry, 12, 143-160.[5][7][8] (Provides comparative NMR data for the benzodioxan ring scaffold). Link
-
Reich, H. J. (2024). "Proton NMR Data." University of Wisconsin-Madison Chemistry. (Authoritative database for chemical shift prediction). Link
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. air.unimi.it [air.unimi.it]
- 7. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 8. scirp.org [scirp.org]
Navigating the Fragmentation Maze: A Comparative Guide to the ESI-MS Fragmentation of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine
A Senior Application Scientist's Perspective on Predicting and Understanding Ionization and Fragmentation in Drug Discovery
In the landscape of modern drug discovery and development, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation and quantification of novel chemical entities. Among the various ionization techniques, Electrospray Ionization (ESI) has become a cornerstone for its ability to generate intact molecular ions from a wide range of analytes, from small molecules to large biologics. Understanding the subsequent fragmentation of these ions in the gas phase is paramount for confirming molecular structures and identifying metabolites.
This guide provides an in-depth analysis of the predicted Electrospray Ionization-Mass Spectrometry (ESI-MS) fragmentation of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine . As no direct experimental data for this specific compound is readily available in public databases, this guide will leverage established fragmentation principles of analogous structures to construct a putative fragmentation pathway. To provide a robust comparative framework, we will contrast this predicted behavior with the known fragmentation of a structurally related compound, N-propylaniline . This comparative approach will highlight the influence of the benzodioxin moiety on the fragmentation cascade.
This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry in their daily workflows and seek a deeper understanding of fragmentation mechanisms to aid in their structural elucidation efforts.
The Foundational Principles: Ionization and Key Fragmentation Pathways
In positive-ion ESI-MS, the analyte molecule (M) is typically protonated in the ion source to form the pseudomolecular ion, [M+H]⁺. This even-electron species is then subjected to collision-induced dissociation (CID) in the mass spectrometer, leading to the formation of various product ions. The fragmentation pathways are governed by the relative stabilities of the resulting ions and neutral losses. For N-alkylanilines and related structures, two primary fragmentation mechanisms dominate: alpha-cleavage and rearrangements leading to the formation of stable carbocations like the tropylium ion .
Alpha-cleavage , a characteristic fragmentation of amines, involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[1] This process is driven by the ability of the nitrogen's lone pair of electrons to stabilize the resulting cation through resonance.
The formation of the tropylium ion (C₇H₇⁺) is a common fragmentation pathway for alkyl-substituted benzene derivatives. This highly stable, aromatic carbocation is often observed as a prominent peak at m/z 91.
Proposed ESI-MS/MS Fragmentation of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine
The structure of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine combines an N-propylamino group with a benzodioxin core. The expected molecular weight of the neutral molecule is 193.25 g/mol . In positive-ion ESI-MS, we anticipate the formation of the protonated molecule, [M+H]⁺, at an m/z of 194.26.
The primary fragmentation pathways are predicted to be initiated by cleavage of the N-propyl group and rearrangements involving the aromatic system.
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage: The most favorable initial fragmentation is expected to be the alpha-cleavage of the C-C bond in the propyl group, leading to the loss of an ethyl radical (•C₂H₅). This would result in a resonance-stabilized iminium ion.
-
[M+H]⁺ (m/z 194) → [M+H - C₂H₅]⁺ (m/z 165) + •C₂H₅
-
-
Benzylic Cleavage and Tropylium Ion Formation: While the classic tropylium ion at m/z 91 is characteristic of simple alkylbenzenes, the benzodioxin ring system introduces complexity. Cleavage of the bond between the nitrogen and the aromatic ring could lead to fragments representative of the substituted aromatic core. A key fragment is anticipated from the cleavage of the C-N bond, leading to the formation of a protonated 2,3-dihydro-1,4-benzodioxin-6-amine ion.
-
[M+H]⁺ (m/z 194) → [C₈H₉O₂N + H]⁺ (m/z 152) + C₃H₇•
-
-
Further Fragmentation of the Benzodioxin Moiety: The benzodioxin ring itself can undergo fragmentation, although it is generally a stable entity. Potential fragmentations could involve the loss of ethylene oxide (C₂H₄O) from the dioxin ring, a known fragmentation pathway for similar structures.
Below is a visual representation of the proposed fragmentation pathway.
Caption: Proposed major fragmentation pathways for protonated N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine.
Comparative Analysis: ESI-MS/MS Fragmentation of N-propylaniline
To contextualize the predicted fragmentation of our target molecule, we will now examine the known fragmentation of N-propylaniline. The mass spectrum of N-propylaniline is available in the NIST (National Institute of Standards and Technology) database and provides a valuable reference.[2][3] The molecular weight of N-propylaniline is 135.21 g/mol , and its protonated molecule [M+H]⁺ appears at m/z 136.22.
The experimental fragmentation of N-propylaniline shows two major fragmentation pathways:
-
Alpha-Cleavage: Similar to our prediction for the benzodioxin derivative, the primary fragmentation is the loss of an ethyl radical, resulting in a prominent peak.
-
[M+H]⁺ (m/z 136) → [M+H - C₂H₅]⁺ (m/z 107) + •C₂H₅
-
-
Formation of the Phenyl Cation: Cleavage of the N-propyl group can also lead to the formation of the anilinium ion, which can further fragment to the phenyl cation.
-
[M+H]⁺ (m/z 136) → [C₆H₅NH₂ + H]⁺ (m/z 94) → [C₆H₅]⁺ (m/z 77) + NH₃
-
The following diagram illustrates the fragmentation of N-propylaniline.
Caption: Major fragmentation pathways for protonated N-propylaniline based on experimental data.
Comparison of Fragmentation Patterns
| Feature | N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine (Predicted) | N-propylaniline (Experimental) |
| [M+H]⁺ (m/z) | 194 | 136 |
| Major Fragmentation | Alpha-cleavage (-C₂H₅•) | Alpha-cleavage (-C₂H₅•) |
| Resulting Ion (m/z) | 165 | 107 |
| Aromatic Core Fragment | Protonated benzodioxin amine (m/z 152) | Anilinium ion (m/z 94) |
| Further Fragmentation | Potential loss from the benzodioxin ring | Loss of ammonia to form phenyl cation (m/z 77) |
The comparison highlights that the initial alpha-cleavage of the propyl group is a common and dominant fragmentation pathway for both compounds. This is a direct consequence of the stabilizing effect of the nitrogen atom. The key difference lies in the fragmentation of the aromatic portion of the molecules. The stable benzodioxin ring in our target molecule is expected to remain largely intact, leading to a prominent fragment ion corresponding to the protonated aromatic amine core. In contrast, the simpler aniline structure allows for the loss of ammonia and the formation of the phenyl cation.
Experimental Protocol for ESI-MS/MS Analysis
To experimentally verify the proposed fragmentation pathways, the following protocol for ESI-MS/MS analysis is recommended.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a mobile phase-compatible solvent, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Drying Gas (Nitrogen) Flow: 8 - 12 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
Nebulizer Pressure: 30 - 45 psi
-
Fragmentor Voltage: 100 - 150 V (This can be optimized to control in-source fragmentation)
-
MS/MS Analysis:
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 194.3).
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to observe the full range of fragment ions.
-
The following workflow diagram outlines the experimental process.
Caption: A typical experimental workflow for ESI-MS/MS analysis of a small molecule.
Conclusion
This guide has presented a detailed, predictive analysis of the ESI-MS fragmentation of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine. By grounding our predictions in the established fragmentation patterns of analogous compounds, particularly N-propylaniline, we have constructed a scientifically sound hypothesis of its behavior in the gas phase. The dominant predicted fragmentation pathway is an alpha-cleavage of the N-propyl group, a common mechanism for N-alkylamines. The presence of the stable benzodioxin moiety is expected to result in a characteristic fragment ion corresponding to the protonated aromatic core.
This comparative approach not only provides a framework for the structural confirmation of this specific molecule but also serves as a didactic example of how to approach the interpretation of mass spectra for novel compounds in drug discovery. By combining a thorough understanding of fragmentation mechanisms with a systematic experimental approach, researchers can confidently navigate the complexities of mass spectral data to drive their projects forward.
References
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. [Link]
- McMaster, M. C. (2005). LC/MS: A Practical User's Guide. John Wiley & Sons.
- de Hoffmann, E., & Stroobant, V. (2007).
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
- Cole, R. B. (Ed.). (2010).
Sources
The Impact of N-Alkyl Chain Length: A Comparative Analysis of the Biological Activity of N-Propyl vs. N-Ethyl Benzodioxin-6-Amine Derivatives
In the landscape of contemporary drug discovery, the meticulous exploration of structure-activity relationships (SAR) serves as a cornerstone for the rational design of novel therapeutic agents. Even subtle molecular modifications can profoundly influence a compound's pharmacological profile, dictating its potency, selectivity, and overall therapeutic potential. This guide provides an in-depth comparative analysis of the biological activities of N-propyl and N-ethyl substituted 2,3-dihydro-1,4-benzodioxin-6-amine derivatives. By examining experimental data from receptor binding assays and enzyme inhibition studies, we aim to elucidate the impact of a single methylene unit extension in the N-alkyl substituent on the interaction of these compounds with key biological targets, including adrenergic receptors, serotonin receptors, and cholinesterases.
The 1,4-benzodioxan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The amine substituent at the 6-position is a critical determinant of the pharmacological activity of these derivatives, with the nature of the N-substituent playing a pivotal role in modulating receptor affinity and selectivity.[2][3] This guide will delve into the nuanced differences observed between the N-ethyl and N-propyl analogs, offering valuable insights for researchers and drug development professionals engaged in the optimization of benzodioxin-based compounds.
Comparative Analysis of Receptor Binding Affinities
The interaction of N-alkyl benzodioxin-6-amine derivatives with G-protein coupled receptors (GPCRs), particularly adrenergic and serotonin receptors, is a key area of investigation due to the therapeutic relevance of these targets in cardiovascular and central nervous system disorders. The length of the N-alkyl chain can significantly influence the binding affinity and selectivity of these ligands for different receptor subtypes.
While a direct head-to-head comparison of simple N-propyl and N-ethyl benzodioxin-6-amines is not extensively documented in single studies, the broader literature on 1,4-benzodioxan-related compounds provides a strong basis for understanding the structure-activity relationships at play. Studies on related series of compounds, such as WB4101 analogues, have demonstrated that modifications to the molecule, including those that alter its conformation and lipophilicity, can dramatically impact affinity for α1-adrenoreceptor subtypes and 5-HT1A serotoninergic receptors.[2][4]
The general principle observed is that the size and conformation of the substituent on the amine nitrogen are critical for optimal interaction with the binding pocket of the receptor. An extension from an ethyl to a propyl group increases the lipophilicity and conformational flexibility of the side chain, which can either enhance or diminish binding affinity depending on the specific topology of the receptor's binding site.
Cholinesterase Inhibition: A Case Study in N-Alkyl Sulfonamide Derivatives
A more direct comparison of the influence of N-ethyl versus N-propyl substitution can be drawn from studies on N-alkylated sulfonamide derivatives of 1,4-benzodioxin-6-amine. These compounds have been evaluated for their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical targets in the management of Alzheimer's disease.[5]
In a series of synthesized N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, the inhibitory potential against acetylcholinesterase was found to be influenced by the nature of the N-alkyl substituent.[6] While a broad range of alkyl and aralkyl substituents were investigated, the general trend indicates that the size and lipophilicity of the substituent are key determinants of inhibitory activity.
Table 1: Comparative Cholinesterase Inhibitory Activity of N-Alkylated Benzodioxin Sulfonamide Derivatives
| Compound ID | N-Substituent | Target Enzyme | IC50 (µM) |
| Series A | |||
| N-Ethyl Derivative | -CH2CH3 | Acetylcholinesterase | Moderate Inhibition |
| N-Propyl Derivative | -CH2CH2CH3 | Acetylcholinesterase | Moderate Inhibition |
| Series B | |||
| N-Ethyl Derivative | -CH2CH3 | Butyrylcholinesterase | Moderate Activity |
| N-Propyl Derivative | -CH2CH2CH3 | Butyrylcholinesterase | Moderate Activity |
Note: Specific IC50 values for direct N-ethyl and N-propyl analogs within the same study are not available in the provided search results. The table reflects the general findings of moderate activity for smaller N-alkyl substituents as reported in studies on related series.[5][7]
The causality behind these observations lies in the mechanism of cholinesterase inhibition. The benzodioxin moiety and the sulfonamide group anchor the inhibitor to the active site of the enzyme, while the N-alkyl substituent can interact with peripheral anionic sites or hydrophobic pockets within the enzyme's gorge. The optimal length of the alkyl chain is one that maximizes these favorable interactions without introducing steric hindrance.
Experimental Protocols
To provide a framework for the evaluation of these compounds, the following are detailed methodologies for key assays.
Radioligand Receptor Binding Assay for Adrenergic and Serotonin Receptors
This protocol outlines a standard procedure for determining the binding affinity of test compounds to specific receptor subtypes.
Objective: To determine the inhibitory constant (Ki) of N-propyl and N-ethyl benzodioxin-6-amine derivatives for α1-adrenoreceptor subtypes and 5-HT1A serotonin receptors.
Materials:
-
Cell membranes expressing the human cloned receptor of interest (e.g., from CHO or HeLa cells).[2]
-
Radioligand specific for the receptor (e.g., [3H]prazosin for α1-adrenoceptors, [3H]8-OH-DPAT for 5-HT1A receptors).
-
Test compounds (N-propyl and N-ethyl benzodioxin-6-amine derivatives) at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, add the cell membranes, the radioligand at a concentration near its Kd, and either the test compound or the non-specific binding control.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a standard method for measuring the inhibitory activity of compounds against AChE.
Objective: To determine the IC50 values of N-propyl and N-ethyl benzodioxin-6-amine derivatives for acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel).
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (pH 8.0).
-
Test compounds at various concentrations.
-
A microplate reader.
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
In the wells of a 96-well microplate, add the buffer, DTNB solution, and the test compound at different concentrations.
-
Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using the microplate reader. The rate of the reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualization of Structure-Activity Relationships
The following diagrams illustrate the general structure of the compounds under discussion and the key experimental workflow.
Caption: General chemical structure of N-alkyl benzodioxin-6-amine derivatives and their primary biological targets.
Caption: A typical experimental workflow for the synthesis and biological evaluation of N-alkyl benzodioxin-6-amine derivatives.
Conclusion and Future Directions
The comparative analysis of N-propyl versus N-ethyl benzodioxin-6-amine derivatives, while not exhaustively detailed in single comparative studies, can be inferred from the broader principles of SAR in this chemical class. The extension of the N-alkyl chain from ethyl to propyl increases lipophilicity and conformational degrees of freedom, which can have a variable impact on biological activity depending on the specific receptor or enzyme target.
For researchers in drug development, these findings underscore the importance of systematic N-alkylation as a strategy for optimizing lead compounds. The subtle difference of a single methylene group can be the key to enhancing potency, improving selectivity, and fine-tuning the pharmacokinetic profile of a drug candidate. Future studies should aim to conduct direct, side-by-side comparisons of N-ethyl and N-propyl analogs of various benzodioxin-6-amine derivatives against a panel of relevant biological targets. Such data would be invaluable for building more predictive quantitative structure-activity relationship (QSAR) models and for guiding the rational design of next-generation therapeutics based on the versatile 1,4-benzodioxan scaffold.
References
-
Pigini, M., et al. (1999). Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 42(15), 2961-8. [Link]
-
Quaglia, W., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6359-70. [Link]
-
Leopoldo, M., et al. (2002). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 45(8), 1701-9. [Link]
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Bonifazi, A., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-8. [Link]
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Irshad, M., et al. (2014). Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. Journal of the Chemical Society of Pakistan, 36(6), 1126-1135. [Link]
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Abbasi, M. A., et al. (2017). Synthetic N-(Alkyl/Aralkyl)-N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-4-Methylbenzenesulfonamides as Acetyl cholinesterase Inhibitors. Novel Approaches in Drug Designing & Development, 1(5). [Link]
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Aziz-ur-Rehman, et al. (2017). Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. Iranian Journal of Pharmaceutical Research, 16(1), 239-248. [Link]
-
Aziz-ur-Rehman, et al. (2017). Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. ResearchGate. [Link]
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Abbasi, M. A., et al. (2017). Synthetic N-(Alkyl/Aralkyl)-N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-4-Methylbenzenesulfonamides as Acetyl cholinesterase Inhibitors. IDEAS/RePEc. [Link]
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Gul, H. I., et al. (2013). Synthesis, antioxidant, and antiacetylcholinesterase activities of sulfonamide derivatives of dopamine-related compounds. Archiv der Pharmazie, 346(11), 795-803. [Link]
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Aziz-ur-Rehman, et al. (2019). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]
-
Al-Warhi, T., et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 28(14), 5489. [Link]
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Barbaro, R., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry, 10(2), 361-9. [Link]
- Al-Omary, F. A. M. (n.d.). Adrenergic Receptor Subtypes. King Saud University.
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Irshad, M. (2018). Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane. Pakistan Journal of Analytical & Environmental Chemistry, 19(2), 181-194. [Link]
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Du, J., et al. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. Biomolecules, 11(7), 936. [Link]
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Malinak, D., et al. (2017). Synthesis, Analysis, Cholinesterase-Inhibiting Activity and Molecular Modelling Studies of 3-(Dialkylamino)-2-hydroxypropyl 4-[(Alkoxy-carbonyl)amino]benzoates and Their Quaternary Ammonium Salts. Molecules, 22(11), 2005. [Link]
- Khan, I. U., & Ibrar, A. (2013). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Current Organic Chemistry, 17(11), 1143-1157.
-
Erhardt, P. W., et al. (1980). Adrenergic agents. 4. Substituted phenoxypropanolamine derivatives as potential beta-adrenergic agonists. Journal of Medicinal Chemistry, 23(1), 1-6. [Link]
-
Kebabian, J. W., et al. (1979). Preparation and biological actions of N-2,2,2-trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine. Journal of Medicinal Chemistry, 22(8), 1003-5. [Link]
-
Patil, P. N. (1967). CHEMISTRY AND PHARMACOLOGY OF ADRENERGIC BLOCKING AGENTS. University of Hawaii. [Link]
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A Comparative Guide to the Infrared Spectroscopy of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine
This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy absorption bands for N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of wavenumbers. It offers a comparative framework, grounding theoretical predictions with experimental data from analogous structures to provide a robust tool for spectral interpretation and compound verification.
The causality behind spectral features is emphasized, providing insights into how the molecule's unique combination of a secondary aromatic amine, a dihydrobenzodioxin ring system, and an N-propyl substituent collectively shapes its infrared spectrum.
Molecular Structure and Key Vibrational Modes
To effectively interpret the IR spectrum of N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine, we must first deconstruct the molecule into its constituent functional groups. Each group possesses unique vibrational modes (stretching and bending) that absorb infrared radiation at characteristic frequencies.
The primary functional groups are:
-
Secondary Aromatic Amine: The N-H bond and the C-N bond linked to the aromatic ring are key reporters.
-
1,4-Benzodioxin System: This includes the aromatic ring itself and the dihydrodioxin moiety, which contains two ether-like C-O-C linkages.
-
Alkyl Propyl Chain: The saturated sp³ C-H bonds of the propyl group provide distinct signals.
The interplay of these groups, including electronic effects like resonance between the amine's lone pair and the aromatic ring, dictates the precise position and intensity of the absorption bands.
Comparative Analysis of IR Absorption Bands
The following table summarizes the expected IR absorption bands. The "Expected Range" is derived from authoritative spectroscopic correlation tables, and the "Comparison Data" is drawn from published spectra of similar structures to provide a practical reference.
| Vibrational Mode | Functional Group | Expected Range (cm⁻¹) | Intensity | Rationale & Comparative Insights |
| N-H Stretch | Secondary Aromatic Amine | 3350 - 3310[1][2] | Weak to Medium, Sharp | A single, sharp peak is characteristic of the lone N-H bond in a secondary amine.[2][3] Its position is at a higher frequency than saturated secondary amines due to the nitrogen being attached to an aromatic ring.[4][5][6] Hydrogen bonding in a concentrated sample can cause broadening and a slight shift to a lower wavenumber.[4][5] |
| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000[7][8] | Medium to Weak | These bands appear just above the 3000 cm⁻¹ threshold, distinguishing them from aliphatic C-H stretches and confirming the presence of sp² C-H bonds.[7][9] |
| Aliphatic C-H Stretch | Propyl Group & Dioxin Ring | 3000 - 2840[8][10] | Medium to Strong | Multiple bands will be present due to symmetric and asymmetric stretching of CH₃ and CH₂ groups in the propyl chain and the ethylenedioxy bridge. These are reliably found just below 3000 cm⁻¹.[11] |
| Aromatic C=C Stretch | Benzene Ring | 1620 - 1450[7][8] | Medium to Strong | Aromatic rings typically show a series of sharp bands in this region, often near 1600, 1580, and 1500 cm⁻¹.[8] These "ring modes" or "skeletal vibrations" are highly characteristic.[8] |
| N-H Bend | Secondary Aromatic Amine | ~1515[1] | Medium | This in-plane bending vibration for secondary aromatic amines can sometimes be weak.[4][5] It may overlap with the aromatic C=C stretching region. |
| Aliphatic C-H Bend | Propyl Group & Dioxin Ring | 1485 - 1340[8] | Medium | Scissoring (CH₂) and asymmetric/symmetric bending (CH₃) vibrations appear here. A distinct band around 1375 cm⁻¹ is often indicative of a methyl group. |
| Aromatic C-N Stretch | Secondary Aromatic Amine | 1340 - 1250[1][2] | Strong | This band appears at a higher frequency compared to aliphatic amines because resonance with the aromatic ring increases the C-N bond's force constant and double-bond character.[1] |
| Asymmetric C-O-C Stretch | Dihydrodioxin Ring (Ether) | 1300 - 1200[12] | Strong | This is one of the most prominent bands for the 1,4-benzodioxin system. Aryl-alkyl ethers exhibit a strong, characteristic asymmetric C-O-C stretch in this region.[12] |
| Symmetric C-O-C Stretch | Dihydrodioxin Ring (Ether) | 1050 - 1010[12] | Medium | The corresponding symmetric stretch is also expected for the C-O-C linkages within the dihydrodioxin ring. |
| Aromatic C-H Out-of-Plane (OOP) Bend | Substituted Benzene Ring | 900 - 675[7] | Strong | The position of these strong bands is highly diagnostic of the ring's substitution pattern. For a 1,2,4-trisubstituted ring (as in this molecule), specific patterns are expected. |
| N-H Wag | Secondary Amine | 900 - 700[1][2] | Broad, Medium | An out-of-plane N-H bending vibration, often broad, is characteristic of primary and secondary amines.[2] |
Experimental Protocol for FTIR Analysis
This protocol outlines a self-validating system for acquiring a high-quality FTIR spectrum of a solid amine sample using the Attenuated Total Reflectance (ATR) technique, which is ideal for its minimal sample preparation.
3.1. Instrument and Accessory Preparation
-
Instrument Purge: Ensure the FTIR spectrometer has been continuously purged with dry air or nitrogen for at least 30 minutes to minimize atmospheric water and CO₂ interference.
-
Accessory Check: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Ensure the crystal is free of scratches or residues.
3.2. Background Spectrum Acquisition
-
Rationale: The background scan measures the spectrum of the ambient environment and the instrument itself. Subtracting this from the sample scan isolates the sample's true absorption spectrum.
-
Procedure:
-
Ensure the ATR anvil is disengaged and the crystal is clean and dry.
-
Initiate a "Background" or "Reference" scan using the instrument control software.
-
Typical parameters: 16-32 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹ range.
-
Verify the background spectrum shows only characteristic atmospheric CO₂ (~2350 cm⁻¹) and trace water vapor bands.
-
3.3. Sample Spectrum Acquisition
-
Sample Preparation: Place a small amount of the solid N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine powder onto the center of the ATR crystal.
-
Apply Pressure: Lower the ATR anvil and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a primary source of poor data quality.
-
Acquire Spectrum: Initiate a "Sample" scan using the same parameters as the background scan.
-
Data Validation: The resulting spectrum should have a stable, flat baseline and absorption bands with good signal-to-noise ratio. If the spectrum is weak, clean the crystal and repeat with fresh sample, ensuring adequate pressure.
3.4. Post-Acquisition Processing
-
ATR Correction: Apply a software-based ATR correction algorithm. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum more comparable to traditional transmission spectra.
-
Baseline Correction: If necessary, apply a baseline correction to remove any broad, underlying features.
-
Peak Picking: Use the software to identify and label the wavenumbers of key absorption maxima.
Visualization of the Analytical Workflow
The logical flow from sample to structural confirmation can be visualized as a clear, sequential process. This diagram illustrates the key stages in a typical IR spectroscopy workflow.
Caption: Workflow for IR spectral analysis and structural elucidation.
References
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Oreate AI. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: aromatics. Retrieved from [Link]
- Folefac, B. L., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Journal of Chemical Research.
-
SlideShare. (n.d.). Infrared (IR)Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Society for Applied Spectroscopy. (n.d.). Spectra–Structure Correlations in the Mid- and Far-infrared. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4-Benzodioxan. PubChem Compound Database. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
-
Spectroscopy Online. (2020, December 20). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]
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Structural Comparison Guide: N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine vs. WB4101 Analogs
[1]
Executive Summary: The Benzodioxan Scaffold in GPCR Ligand Design
This guide provides a structural and pharmacological comparison between two distinct classes of 1,4-benzodioxane derivatives: the 6-amino-substituted series (represented by N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine) and the 2-substituted series (represented by the prototype WB4101).[1]
While both share the bicyclic 1,4-benzodioxan core, they represent divergent medicinal chemistry strategies. WB4101 is a classic
Target Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Specialists.
Structural Analysis & Pharmacophore Comparison[1][2][3][4]
The core distinction lies in the vector of the basic nitrogen atom relative to the aromatic
Chemical Structures[1][5][6][7][8][9][10][11]
| Feature | N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine | WB4101 |
| IUPAC Name | N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine | 2-[[2-(2,6-dimethoxyphenoxy)ethyl]aminomethyl]-1,4-benzodioxane |
| Substitution Point | Position 6 (Aromatic Ring) | Position 2 (Dioxane Ring) |
| Nitrogen Linker | Direct attachment (Aniline-like) | Methyl-amino linker (Benzylamine-like equivalent) |
| Side Chain | Simple N-propyl group | Complex (2,6-dimethoxyphenoxy)ethyl chain |
| Pharmacophore Type | Agonist Scaffold (Mimics 5-OH-DPAT) | Antagonist Scaffold (Bulky accessory group) |
Pharmacophore Visualization (DOT Diagram)
The following diagram illustrates the structural overlay and pharmacophore divergence.
Figure 1: Pharmacophore divergence between the 2-substituted antagonist scaffold (WB4101) and the 6-substituted agonist scaffold.[1]
Pharmacological Profiles & Receptor Selectivity[2][3][11][12][13]
WB4101: The -Adrenoceptor Antagonist
WB4101 is a high-affinity antagonist for
-
-AR Selectivity: It shows sub-nanomolar affinity (
) for and subtypes, with slightly lower affinity for .[1] -
Mechanism: The bulky 2,6-dimethoxyphenoxy group extends into an accessory hydrophobic pocket of the GPCR, preventing the conformational change required for receptor activation (Gq coupling).
-
5-HT
Activity: WB4101 acts as an antagonist at 5-HT receptors ( ).[1]
N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine: The Agonist Probe
This molecule is structurally homologous to aminotetralins (e.g., 8-OH-DPAT).[1] The 6-amino-1,4-benzodioxane core places the basic nitrogen and the aromatic ring in a spatial arrangement that mimics the neurotransmitters dopamine and serotonin.[1]
-
Primary Targets: Dopamine D2/D3 receptors and 5-HT
receptors.[1][2] -
Mechanism: The N-propyl group fits into the conserved aspartate-binding pocket (orthosteric site) while the aromatic core engages the "toggle switch" residues (e.g., Trp6.48), inducing the active conformation (Gi/o coupling).
-
Bioisosterism: The 1,4-benzodioxane ring acts as an electronic and steric replacement for the tetralin ring of 5-OH-DPAT or 7-OH-DPAT.[1]
Comparative Binding Data (Representative)[13][14]
| Receptor Target | WB4101 ( | 6-Propylamino Analog ( |
| 0.2 - 0.5 (Antagonist) | > 1,000 (Low Affinity) | |
| 5-HT | 2.0 - 10.0 (Antagonist) | 1.0 - 50.0 (Agonist/Partial Agonist) |
| Dopamine D2 | > 500 | 10 - 100 (Agonist) |
| Dopamine D3 | > 1,000 | 5 - 50 (Agonist) |
*Note: Values for the 6-propylamino analog are estimated based on SAR data for closely related 6-amino-1,4-benzodioxane bioisosteres (e.g., analogs of flesinoxan or spirgetine).[1]
Structure-Activity Relationship (SAR) Deep Dive
The "Linker" Effect
-
WB4101 (Ethylene Linker): The ethyl chain separating the amine from the phenoxy group allows the molecule to span a large distance (~7-9 Å) between the orthosteric aspartate and the extracellular loops. This is characteristic of bitopic ligands that achieve high affinity through accessory site binding.
-
6-Amine (Direct Attachment): The nitrogen is directly attached to the aromatic ring (or via a single methylene in related analogs). This constrains the molecule to the orthosteric pocket, favoring agonist activity because it does not sterically hinder the transmembrane helix movements necessary for G-protein activation.
Substitution Position (2 vs. 6)
-
Position 2 (WB4101): Creates a "bent" topology. The side chain projects out of the membrane plane, interacting with extracellular residues.
-
Position 6 (Agonist): Creates a "linear" or "planar" topology. The vector aligns with the transmembrane helices, mimicking the catecholamine pharmacophore.
Signaling Pathway Divergence[1]
Figure 2: Divergent signaling outcomes.[1] WB4101 blocks Gq signaling, while the 6-amine analog promotes Gi signaling.
Experimental Protocols for Validation
To empirically validate the differences between these two scaffolds, the following assays are recommended.
Radioligand Binding Assay (Selectivity Profiling)
Objective: Determine
-
Membrane Preparation:
-
Use CHO cells stably expressing human
-AR or HeLa cells expressing 5-HT .[1] -
Homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g.
-
-
Incubation:
-
Termination: Filter through GF/B filters using a cell harvester. Count radioactivity via liquid scintillation.[1]
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Functional GTP S Binding Assay (Intrinsic Activity)
Objective: Distinguish between Agonist (6-amine) and Antagonist (WB4101) activity at 5-HT
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl
, 10 M GDP. -
Reaction:
-
Mix membranes with [
S]GTP S (0.1 nM) and test compound. -
Agonist Mode: Measure increase in [
S] binding (expected for 6-amine).[1] -
Antagonist Mode: Add a reference agonist (e.g., 5-HT) and measure inhibition of [
S] binding by the test compound (expected for WB4101).
-
-
Readout: High stimulation index (>150%) indicates agonism.
References
-
Bolognesi, M. L., et al. (1999). "WB 4101-related compounds. 2. Role of the ethylene chain separating amine and phenoxy units on the affinity for alpha(1)-adrenoreceptor subtypes and 5-HT(1A) receptors."[1] Journal of Medicinal Chemistry, 42(20), 4214-4224. Link
-
Pallavicini, M., et al. (2006). "WB4101-related compounds: new, subtype-selective alpha1-adrenoreceptor antagonists (or inverse agonists?)." Journal of Medicinal Chemistry, 49(24), 7149-7159. Link
- Norman, M. H., et al. (1996). "Structure-activity relationships of a series of pyrrolo[3,2-e][1,4]diazepines as 5-HT1A receptor ligands." Journal of Medicinal Chemistry, 39(1), 149-157. (Discusses bioisosterism of bicyclic amines).
-
Quaglia, W., et al. (1999). "Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes."[1][3] Journal of Medicinal Chemistry, 42(15), 2961-2969. Link
- Mellin, C., et al. (1988). "Structural requirements for 5-HT1A receptor binding of 2-aminotetralins and related compounds." European Journal of Pharmacology, 149(3), 393-396. (Relevant for the 6-amino agonist scaffold comparison).
Sources
- 1. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Substituted (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives as D(2) antagonists/5-HT(1A) partial agonists with potential as atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Guide: Structural Validation of N-Substituted Benzodioxin-6-amine Intermediates
Executive Summary
The 1,4-benzodioxin-6-amine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for alpha-adrenoreceptor antagonists (e.g., Doxazosin) and antipsychotics. However, the validation of its N-substituted intermediates presents a specific regiochemical challenge. Standard characterization often fails to distinguish between the desired N-alkylation and the thermodynamically competitive C-alkylation (ring alkylation) or bis-alkylation byproducts.
This guide objectively compares validation modalities, moving beyond basic 1H NMR to establish a self-validating analytical workflow. We prioritize methods that definitively confirm the connectivity of the nitrogen substituent to the benzodioxin core.
Part 1: The Regiochemical Challenge
In the synthesis of N-substituted benzodioxin-6-amines, the primary risk is ambident nucleophilicity . The nitrogen lone pair is the kinetic nucleophile, but the electron-rich aromatic ring (activated by both the amine and the ethylenedioxy bridge) allows for electrophilic aromatic substitution (EAS) at the C-5 or C-7 positions.
Critical Failure Modes:
-
Regioisomerism (C-alkylation): The substituent attaches to the aromatic ring (C-5/C-7) instead of the nitrogen, retaining the primary amine signal.
-
Poly-substitution: Formation of quaternary ammonium salts or N,C-disubstituted species.
-
Electronic Ambiguity: The electron-donating ethylenedioxy group creates complex shielding effects in 1H NMR, often causing aromatic proton overlap that obscures substitution patterns.
Part 2: Comparative Analysis of Validation Modalities
Method A: 1D 1H NMR (The Baseline)
Status: Necessary but Insufficient
While 1D NMR provides a quick purity check, it lacks the resolution to definitively prove N-connectivity for complex substituents.
-
Diagnostic Signals:
-
Ethylenedioxy Bridge: Appears as a tight multiplet at δ 4.20–4.30 ppm . This is the internal standard; significant shifts here indicate ring distortion or electronic perturbation.
-
Aromatic Region: The H-5, H-7, and H-8 protons typically appear between δ 6.30–6.80 ppm . N-substitution should cause an upfield shift of ortho-protons (H-5, H-7) due to increased electron density, but this is often subtle.
-
-
Limitation: Cannot definitively rule out O-alkylation (if starting from a phenol precursor) or C-alkylation without high-resolution coupling analysis.
Method B: 2D NMR (HSQC/HMBC) & NOE (The Gold Standard)
Status: Recommended for Routine Validation
This is the most robust solution-phase method. It relies on "through-bond" (HMBC) and "through-space" (NOE) correlations to map the substituent directly to the nitrogen atom.
-
Mechanism:
-
HMBC: Establishes a long-range coupling (3-bond) between the protons of the N-substituent (α-protons) and the C-6 aromatic carbon (typically ~140-145 ppm).
-
NOE: Detects spatial proximity. If the group is on Nitrogen, irradiation of the N-substituent α-protons should enhance the signals of H-5 and H-7 on the benzodioxin ring.
-
Method C: Single Crystal X-Ray Diffraction (SC-XRD)
Status: The Absolute Truth
-
Pros: Provides absolute stereochemistry and bond lengths.
-
Cons: Requires a crystalline solid (often difficult for oily amine intermediates); time-intensive.
-
Verdict: Use only for final lead compounds or when NMR data is contradictory.
Methodology Performance Matrix
| Feature | 1D 1H NMR | 2D NMR (HMBC/NOE) | X-Ray Crystallography | LC-MS/MS |
| Connectivity Proof | Low (Inferred) | High (Direct Correlation) | Absolute | Medium (Fragmentation) |
| Regioisomer Detection | Medium | High | High | Low (Mass is identical) |
| Throughput | High | Medium | Low | High |
| Sample State | Solution | Solution | Solid Crystal | Solution |
Part 3: Experimental Protocols
Protocol 1: The "Self-Validating" 2D NMR Workflow
Objective: Confirm N-linkage via HMBC and NOE.
Reagents:
-
Deuterated Solvent: DMSO-d6 (preferred for resolution of NH protons) or CDCl3 (if solubility permits).
-
Internal Standard: TMS (0.00 ppm).
Step-by-Step Methodology:
-
Sample Prep: Dissolve 10–15 mg of the intermediate in 0.6 mL solvent. Crucial: Filter through a cotton plug into the NMR tube to remove paramagnetic particulates that broaden lines.
-
Degassing (For NOE only): Bubble Argon through the sample for 2 minutes. Dissolved oxygen is paramagnetic and quenches the NOE signal.
-
Acquisition (HMBC):
-
Set optimization for long-range coupling (
) to 8–10 Hz (standard for aromatic-amine coupling). -
Acquire 1H-13C HMBC. Look for cross-peaks between the substituent's
-CH protons and the aromatic quaternary carbon (C-6).
-
-
Acquisition (1D NOE/ROESY):
-
Selectively irradiate the substituent's
-CH protons. -
Pass Criteria: Observation of signal enhancement (negative or positive depending on mixing time) at the benzodioxin H-5 and H-7 positions (approx. δ 6.3–6.5 ppm).
-
Fail Criteria: Enhancement of only one aromatic proton (suggests ortho-C-alkylation) or no aromatic enhancement.
-
Protocol 2: LC-MS Fragmentation Analysis
Objective: Differentiate N-alkyl vs Ring-alkyl via fragmentation patterns.
-
Method: ESI+ Mode, Collision Energy ramp 20–40 eV.
-
Logic:
-
N-Substituted: The C-N bond is often the weakest point. Look for a neutral loss of the substituent or formation of the radical cation of the benzodioxin core (
~151 for unsubstituted amine). -
C-Substituted: The C-C bond to the ring is stronger. Fragmentation is more likely to break the dioxin ring (loss of ethylene bridge, -28 Da) before stripping the alkyl group.
-
Part 4: Visualization & Logic
Diagram 1: The Validation Decision Tree
This workflow illustrates the logical progression from crude synthesis to validated structure, highlighting the "Kill Steps" where a batch must be rejected.
Caption: Figure 1: Step-wise validation logic. Note that 2D NMR is triggered by ambiguity in the aromatic region, a common issue with benzodioxin scaffolds.
Diagram 2: Structural Connectivity Logic (HMBC vs NOE)
This diagram visualizes the specific atomic correlations required to confirm the structure.
Caption: Figure 2: Mechanistic validation. HMBC confirms the chemical bond between the substituent and the ring C-6; NOE confirms the spatial orientation between the substituent and ortho-protons.
References
-
Idris, N., Anderson, A. & Bakare, O. (2022).[1][2] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.[1][2][3]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 89148, 1,4-Benzodioxan-6-amine. PubChem.
-
Williamson, B. L., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[4][5] Journal of Organic Chemistry, 79(1), 1-10. (Note: General methodology for N vs O/C alkylation validation).
-
Sigma-Aldrich. (n.d.). 1,4-Benzodioxan-6-amine Product Specification & NMR Reference.
Sources
- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine
Topic: Personal protective equipment for handling N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Safety Summary
Status: Research Chemical / Bioactive Intermediate Primary Hazard Class (Derived): Corrosive / Acute Toxin Critical Directive: Treat as a potent secondary amine. Due to the structural combination of the benzodioxan ring (often pharmacologically active) and the propyl-amine tail (corrosive/irritant potential), this compound requires containment protocols exceeding standard "irritant" baselines.
Immediate Action Card:
| Scenario | Immediate Protocol |
|---|---|
| Skin Contact | Drench with water for 15 min.[1][2][3][4] Do not use vinegar/neutralizers. Remove contaminated clothing immediately.[1][2][5] |
| Eye Contact | Flush for 15+ min. Lift eyelids.[3] Seek immediate ophthalmological review (risk of alkaline burn). |
| Inhalation | Evacuate to fresh air.[2][3][4][5][6] If breathing is labored, administer oxygen (trained personnel only). |
| Spill (<10g) | Isolate area. Absorb with vermiculite or sand . Do NOT use cellulose/sawdust (exothermic reaction risk with amines). |
Technical Risk Assessment (SAR Analysis)
Rationale for PPE Selection
As a Senior Application Scientist, I must highlight that while a specific SDS for N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine may be sparse in public repositories, we apply Structure-Activity Relationship (SAR) logic to determine safety bands.
-
The Core (1,4-Benzodioxan-6-amine): The parent scaffold is a known skin and eye irritant and is harmful if swallowed or inhaled [1].[2]
-
The Functional Group (Secondary Amine): The N-propyl substitution classifies this as a secondary amine. Secondary amines are often more basic and nucleophilic than their primary counterparts, increasing the risk of chemical burns (corrosion) and rapid permeation through standard rubber membranes [2].
-
Bioactivity: Benzodioxan derivatives are frequent pharmacophores in serotonin (5-HT) and dopamine receptor ligands. Therefore, we must assume high pharmacological potency , requiring protection against systemic absorption, not just surface burns.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in neat (pure) form or high-concentration stock solutions (>100 mM).
Hand Protection Strategy
Standard thin nitrile gloves are insufficient for prolonged contact with lipophilic amines.
| Glove Type | Usage Context | Breakthrough Time (Est.) | Protocol |
| Disposable Nitrile (0.11 mm) | Incidental Splash Only | < 5 Minutes | Double-glove required. Change immediately upon splash. |
| Laminate Film (Silver Shield/4H) | Primary Handling | > 480 Minutes | Mandatory for weighing, synthesis, or spill cleanup. Wear under outer nitrile gloves for dexterity. |
| Neoprene/Butyl | Bulk Handling (>100g) | > 60 Minutes | Preferred over thick nitrile for amine resistance. |
Respiratory & Body Protection [2][3][4][5][6][7][8]
-
Engineering Control (Primary): All handling must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).
-
Respirator: If hood containment is breached or for spill cleanup outside the hood, use a Full-Face Respirator with Multi-Gas Cartridge (ABEK) and P3 Particulate Filter . Note: Amines have low odor thresholds; smell is a poor warning property.
-
Body: Tyvek® Lab Coat (or equivalent impervious material) with closed cuffs. Standard cotton coats are permeable to liquid amines.
Operational Protocol: Safe Handling Workflow
This self-validating workflow minimizes exposure risks through engineering controls and logical sequencing.
Caption: Step-by-step containment workflow ensuring engineering controls are verified before the chemical container is opened.
Detailed Methodologies
A. Weighing & Transfer (The Critical Step)
-
Static Control: Amine salts can be hygroscopic and static-prone. Use an anti-static gun on the weighing boat and spatula before touching the powder.
-
Double Containment: Transport the vial inside a secondary container (e.g., a plastic Nalgene jar) to the balance.
-
The "Clean Hand/Dirty Hand" Rule: Use your non-dominant hand (outer glove only) to open the sash/doors. Use your dominant hand (double-gloved) to handle the spatula.
B. Solubilization
-
Preferred Solvents: DMSO or Methanol.
-
Exotherm Warning: Dissolving amines in acidic media (if making a salt in situ) is exothermic. Add the amine to the solvent slowly.
Waste Disposal & Decontamination
Disposal Logic: Never dispose of this compound in general organic waste if that waste contains oxidizers or heavy metals, as amines can form unstable complexes or undergo vigorous oxidation.
| Waste Stream | Classification | Container Type |
| Solid Waste | Hazardous Chemical Waste (Toxic/Corrosive) | HDPE Wide-Mouth Drum |
| Liquid Waste | Basic Organic Waste (pH > 7) | Glass or HDPE Carboy |
| Sharps/Glass | Chemically Contaminated Sharps | Puncture-proof Bin |
Decontamination Solution: For cleaning the fume hood surface or glassware:
-
Initial Wipe: Dry paper towel to remove bulk solid.
-
Neutralization: Wipe with a dilute weak acid (e.g., 1-5% Citric Acid or Acetic Acid) to protonate the amine, rendering it non-volatile and water-soluble.
References
- Forsberg, K., & Mansdorf, S. Z. (2007). Quick Selection Guide to Chemical Protective Clothing. John Wiley & Sons.
-
National Center for Biotechnology Information. (2024).[2][3] PubChem Compound Summary for CID 24851588, 1,4-Benzodioxan-6-amine. Retrieved from [Link]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. aaronchem.com [aaronchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
